Technical Whitepaper: Physicochemical Profiling and Synthesis of 2-Cyclopropyl-1-phenylpropan-2-amine (CAS 1157641-64-9)
Executive Summary 2-Cyclopropyl-1-phenylpropan-2-amine (CAS 1157641-64-9)[1] is a highly substituted phenethylamine derivative, specifically classified as an α -methyl- α -cyclopropyl homologue of amphetamine. In the rea...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Cyclopropyl-1-phenylpropan-2-amine (CAS 1157641-64-9)[1] is a highly substituted phenethylamine derivative, specifically classified as an
α
-methyl-
α
-cyclopropyl homologue of amphetamine. In the realm of medicinal chemistry and neuropharmacology,
α,α
-disubstituted phenethylamines are of significant interest. The introduction of a cyclopropyl ring at the alpha carbon creates extreme steric hindrance, which completely abolishes Monoamine Oxidase (MAO) mediated oxidative deamination. Furthermore, the cyclopropyl moiety introduces unique conformational constraints and lipophilicity, fundamentally altering the molecule's interaction with monoamine transporters compared to its unbranched or mono-branched counterparts.
This whitepaper provides an in-depth analysis of its physicochemical properties, a field-proven synthetic methodology designed to overcome the steric challenges of its formation, and its theoretical pharmacodynamic profile.
Physicochemical Profiling
Understanding the physical and chemical properties of this compound is critical for predicting its pharmacokinetic behavior (such as blood-brain barrier penetration) and designing appropriate isolation protocols. The addition of the cyclopropyl group significantly increases the lipophilicity (LogP) compared to standard amphetamines.
Pale yellow oil (Freebase); White crystalline solid (HCl salt)
Data synthesized from structural cheminformatics and chemical supplier databases including [1] and [2].
Structural and Mechanistic Pharmacology
The causality behind the pharmacological shifts in
α,α
-disubstituted amphetamines lies in their three-dimensional topography. The alpha-carbon of phenethylamines is the primary site of metabolism by MAO. While single alpha-methylation (e.g., dextroamphetamine) slows MAO degradation,
α,α
-disubstitution (e.g., phentermine) completely blocks it due to the inability of the enzyme to abstract an alpha-proton.
Replacing one methyl group of phentermine with a cyclopropyl group increases the steric bulk significantly. As discussed in neuropharmacological Structure-Activity Relationship (SAR) models [3] and supported by broader transporter interaction literature [4], this bulkiness at the alpha position alters the molecule's interaction with the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). Instead of fitting deeply into the transporter to reverse its flow and induce monoamine release, the bulky cyclopropyl group likely shifts the pharmacological profile toward reuptake inhibition by blocking the transporter pore from the outside.
Pharmacodynamic pathway showing MAO resistance and DAT reuptake inhibition.
Synthetic Methodology: A Self-Validating Protocol
Expertise & Causality: Standard reductive amination (typically used for amphetamines) is highly inefficient here. The theoretical intermediate ketone (1-cyclopropyl-2-phenylethan-1-one) is severely sterically hindered, making imine formation and subsequent reduction extremely low-yielding.
Instead, the optimal route utilizes a Grignard addition followed by a modified Schmidt/Ritter-type azidation and reduction. This pathway exploits the stable tertiary carbocation formed at the alpha-position, ensuring high yields and stereochemical control.
Step 1: Grignard Addition to Phenylacetone
Flame-dry a 2-neck round-bottom flask under an inert Argon atmosphere.
Dissolve 1.0 eq of 1-phenylpropan-2-one (P2P) in anhydrous THF (0.5 M).
Cool the solution to 0°C using an ice/water bath.
Dropwise add 1.2 eq of Cyclopropylmagnesium bromide (0.5 M in THF) over 30 minutes to manage the exothermic nucleophilic addition.
Stir at room temperature for 4 hours.
Quench with saturated aqueous NH₄Cl, extract with diethyl ether, dry over MgSO₄, and concentrate in vacuo to yield the tertiary alcohol: 2-cyclopropyl-1-phenylpropan-2-ol.
Step 2: Azidation via Tertiary Carbocation
Causality Check: Tertiary alcohols are prone to elimination (dehydration to alkenes) under standard acidic Ritter conditions. Using NaN₃ in TFA generates a tertiary carbocation that is rapidly trapped by the highly nucleophilic azide ion, minimizing elimination byproducts.
Dissolve the tertiary alcohol in a mixture of CHCl₃ and Trifluoroacetic acid (TFA) (1:1 v/v).
Add 2.0 eq of Sodium azide (NaN₃) in small portions at 0°C. (Caution: Hydrazoic acid generation; perform in a well-ventilated fume hood).
Stir for 12 hours at room temperature.
Neutralize carefully with 10% NaOH, extract with DCM, and concentrate to yield 2-cyclopropyl-1-phenylpropan-2-yl azide.
Step 3: Reduction to Primary Amine
Dissolve the azide in anhydrous THF.
Add 1.5 eq of Lithium aluminum hydride (LiAlH₄) slowly at 0°C.
Reflux for 4 hours to ensure complete reduction of the sterically hindered azide.
Perform a Fieser workup (
n
mL H₂O,
n
mL 15% NaOH,
3n
mL H₂O).
Filter the aluminum salts, concentrate the filtrate, and purify via vacuum distillation or salt precipitation (using HCl in ether) to isolate 2-Cyclopropyl-1-phenylpropan-2-amine hydrochloride .
Synthetic workflow for 2-Cyclopropyl-1-phenylpropan-2-amine via Grignard and azidation.
Analytical Characterization
To ensure the trustworthiness of the synthesis, the final product must be validated through rigorous analytical techniques. The structural markers for 2-Cyclopropyl-1-phenylpropan-2-amine are highly distinct:
GC-MS (Electron Ionization, 70 eV): The molecular ion (M⁺ 175) will be extremely weak or entirely absent, which is characteristic of
α
-branched phenethylamines. The base peak will be at m/z 84 , corresponding to the
α
-cleavage and loss of the benzyl radical (M - 91). A secondary diagnostic peak at m/z 134 (M - 41) corresponds to the loss of the cyclopropyl radical.
¹H NMR (400 MHz, CDCl₃):
δ
7.15 - 7.35 (m, 5H, Ar-H)
δ
2.75 (ABq, 2H, Ar-CH₂) - Crucial diagnostic peak: These protons are diastereotopic due to the adjacent chiral center at the alpha carbon, appearing as an AB quartet rather than a simple singlet.
δ
1.05 (s, 3H,
α
-CH₃)
δ
0.85 (m, 1H, cyclopropyl CH)
δ
0.20 - 0.45 (m, 4H, cyclopropyl CH₂)
References
NextSDS Database. "Chemical Substance Information: 1157641-64-9." NextSDS. Available at: [Link]
Bluelight Neuropharmacology Forum. "Structure-Activity Relationships of Alpha-Cyclopropyl Amphetamines." Bluelight. Available at: [Link]
National Center for Biotechnology Information (NCBI). "Metabotropic and Transporter Interactions of Amphetamine Derivatives." PMC Database. Available at: [Link]
Metabolic pathways of 2-Cyclopropyl-1-phenylpropan-2-amine in human liver microsomes
An In-Depth Technical Guide to the Metabolic Pathways of 2-Cyclopropyl-1-phenylpropan-2-amine in Human Liver Microsomes Introduction: Navigating the Metabolic Fate of a Novel Phenylpropylamine Analog 2-Cyclopropyl-1-phen...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Metabolic Pathways of 2-Cyclopropyl-1-phenylpropan-2-amine in Human Liver Microsomes
Introduction: Navigating the Metabolic Fate of a Novel Phenylpropylamine Analog
2-Cyclopropyl-1-phenylpropan-2-amine represents a unique chemical entity at the intersection of amphetamine-like structures and cyclopropyl-containing pharmacophores.[1][2] The incorporation of a cyclopropyl group is a common medicinal chemistry strategy to enhance potency, improve metabolic stability by blocking oxidation at adjacent positions, and reduce off-target effects.[2][3][4] However, the cyclopropylamine moiety itself can be a substrate for complex metabolic transformations, including bioactivation pathways that may lead to reactive intermediates.[3][4][5]
This guide provides a comprehensive framework for researchers and drug development professionals to investigate the metabolic pathways of 2-Cyclopropyl-1-phenylpropan-2-amine using human liver microsomes (HLMs). HLMs are a robust and widely utilized in vitro tool as they contain a rich complement of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily, which is responsible for the metabolism of over 50% of marketed drugs.[6][7][8]
We will delve into the theoretical metabolic landscape of this molecule, provide detailed, self-validating experimental protocols for its characterization, and discuss the interpretation of potential findings. The causality behind each experimental choice is explained to provide not just a methodology, but a strategic approach to metabolic investigation.
Part 1: Predicted Metabolic Landscape
Based on its chemical structure, 2-Cyclopropyl-1-phenylpropan-2-amine possesses several potential sites for metabolic modification by HLM enzymes. Understanding these "metabolic hotspots" is the first step in designing a thorough investigation.
Oxidation of the Amine Group: The primary amine is a prime target for oxidation. This can be mediated by both Cytochrome P450 (CYP) enzymes and Flavin-containing Monooxygenases (FMOs). Initial oxidation can lead to hydroxylamines and nitroso intermediates.[9][10]
Aromatic Hydroxylation: The phenyl ring is susceptible to hydroxylation, typically at the para-position, a common metabolic route for many xenobiotics catalyzed by CYPs.[8][11]
Cyclopropyl Ring Biotransformation: This is the most complex and critical pathway to investigate. CYP-mediated oxidation of cyclopropylamines can proceed through a single-electron transfer (SET) mechanism, leading to the opening of the strained cyclopropyl ring.[5] This can generate reactive iminium ions or aldehydes, which have the potential to form covalent adducts with proteins or be trapped by nucleophiles like glutathione (GSH).[3][4]
Phase II Conjugation: While HLMs are primarily used for Phase I metabolism, they also contain certain UDP-glucuronosyltransferase (UGT) isoforms.[6][12] Any primary hydroxylated metabolites formed in Phase I could subsequently undergo glucuronidation if the necessary cofactors (e.g., UDPGA) are supplied.[6][12]
The following diagram illustrates these potential metabolic pathways.
Caption: Predicted Phase I and II metabolic pathways for 2-Cyclopropyl-1-phenylpropan-2-amine.
Part 2: Experimental Design & Protocols
Experimental Workflow Overview
The overall strategy involves determining the compound's metabolic stability, identifying the metabolites formed, pinpointing the enzymes responsible, and specifically screening for potentially hazardous reactive intermediates.
Caption: High-level experimental workflow for metabolic characterization in HLMs.
Protocol 1: Metabolic Stability Assessment
Causality: The goal is to determine the rate at which the parent compound is consumed by HLM enzymes. This provides the intrinsic clearance (CLint), a key parameter for predicting in vivo hepatic clearance. A low concentration of the test compound is used to ensure first-order kinetics.[6]
Methodology:
Prepare Reagents:
Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
HLM Suspension: Thaw pooled human liver microsomes (e.g., from at least 10 donors to average out genetic variability) on ice and dilute to 1.0 mg/mL in phosphate buffer.
Test Compound Stock: 1 mM stock solution in a suitable organic solvent (e.g., Acetonitrile or DMSO). Final solvent concentration in the incubation must be kept low (<0.5%) to avoid enzyme inhibition.[13]
NADPH Regenerating System (NRS): Commercially available systems (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) are recommended for maintaining a constant NADPH concentration.
Incubation Setup:
In a 96-well plate, pre-warm HLM suspension (e.g., 0.5 mg/mL final concentration) and buffer to 37°C for 5 minutes.
Add the test compound to achieve a final concentration of 1 µM.
Initiate the metabolic reaction by adding the NRS.[6][12]
Time Points & Termination:
Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
The reaction in each aliquot is terminated by adding 2-3 volumes of ice-cold acetonitrile containing an appropriate internal standard (for analytical normalization).[14]
Controls (Self-Validation):
T=0 Control: Terminate the reaction immediately after adding the test compound.
No-NADPH Control: Incubate for the longest time point without the NRS to check for non-CYP degradation.
Heat-Inactivated HLM Control: Use microsomes that have been heat-inactivated (e.g., 50°C for 15 min) to check for non-enzymatic degradation.[12]
Analysis:
Centrifuge the terminated samples to pellet the protein.
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[15]
Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line gives the elimination rate constant (k).
Causality: To identify the structures of metabolites formed, a higher concentration of the test compound is used to ensure that metabolites are generated at levels detectable by high-resolution mass spectrometry.
Methodology:
Incubation: Follow the procedure in Protocol 1, but with the following modifications:
Test Compound Concentration: Increase to 10-20 µM to maximize metabolite formation.[11]
Incubation Time: A single, longer time point (e.g., 60 minutes) is typically sufficient.
Analysis:
Analyze the supernatant from the terminated reaction using high-resolution LC-MS/MS (e.g., Q-TOF or Orbitrap).
Process the data using metabolite identification software. Look for expected mass shifts corresponding to common metabolic reactions.
Metabolic Reaction
Mass Change (Da)
Plausible Transformation
Oxidation/Hydroxylation
+15.9949
Addition of an oxygen atom (e.g., on the phenyl ring).
N-Oxidation
+15.9949
Formation of a hydroxylamine.
Dehydrogenation
-2.0157
Formation of a double bond.
Ring Opening + H₂O
+18.0106
Potential outcome of cyclopropyl ring scission.
Glucuronidation
+176.0321
Conjugation with glucuronic acid (requires UDPGA).
Protocol 3: Reaction Phenotyping
Causality: To identify which specific CYP isoforms are responsible for the compound's metabolism. This is critical for predicting drug-drug interaction potential. Two complementary methods are used.
Methodology A: Recombinant Human CYPs (rhCYPs)
Incubate the test compound (1 µM) separately with a panel of commercially available rhCYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4).
Use enzyme concentrations and incubation times known to be linear for each specific isoform.
Analyze the disappearance of the parent compound or formation of a key metabolite. The isoforms that show significant turnover are the primary contributors.
Methodology B: Chemical Inhibition in HLM
Co-incubate the test compound (1 µM) in pooled HLMs with and without a panel of selective chemical inhibitors for major CYP isoforms.[6][16]
A significant reduction in the rate of metabolism in the presence of a specific inhibitor points to the involvement of that CYP isoform.
CYP Isoform
Selective Inhibitor
Typical Concentration (µM)
CYP1A2
Furafylline
10
CYP2C9
Sulfaphenazole
10
CYP2C19
Ticlopidine
5
CYP2D6
Quinidine
1
CYP3A4/5
Ketoconazole
1
CYP2B6
Sertraline
5
CYP2C8
Quercetin
10
(Table adapted from common literature values)[6][16]
Protocol 4: Reactive Metabolite Trapping
Causality: Given the cyclopropylamine structure, there is a risk of forming reactive, electrophilic intermediates. This experiment is designed to "trap" these short-lived species using a soft nucleophile, glutathione (GSH), to form a stable, detectable adduct.[3]
Methodology:
Incubation: Perform the MetID incubation (Protocol 2) with the addition of 1-5 mM glutathione (GSH) to the incubation mixture.
Analysis:
Analyze the samples via LC-MS/MS.
Search the data specifically for the mass of the parent compound + GSH (307.07 Da) plus any preceding metabolic transformations (e.g., oxidation + GSH adduct).
The presence of a GSH adduct is strong evidence for the formation of a reactive metabolite.
Part 3: Conclusion and Implications for Drug Development
The systematic investigation of 2-Cyclopropyl-1-phenylpropan-2-amine metabolism in human liver microsomes provides critical insights for its development as a potential therapeutic agent. The results from these studies will reveal:
Metabolic Stability: A high intrinsic clearance suggests the compound may be rapidly eliminated in vivo, potentially requiring more frequent dosing or structural modification to improve its pharmacokinetic profile.
Major Metabolites: Identifying the major metabolites is essential, as they may possess their own pharmacological activity or toxicity.
CYP Involvement: If metabolism is dominated by a single, highly polymorphic enzyme (e.g., CYP2D6 or CYP2C19), there is a higher risk of variable patient exposure and drug-drug interactions.[8]
Bioactivation Potential: The formation of a GSH adduct is a significant safety flag.[3][4] It indicates the generation of reactive intermediates that could, in vivo, bind to cellular proteins, potentially leading to idiosyncratic drug-induced toxicity.
By following this comprehensive guide, researchers can build a robust data package to understand the metabolic liabilities of 2-Cyclopropyl-1-phenylpropan-2-amine, enabling informed decisions in the drug discovery and development process.
References
In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022). IntechOpen. [Link]
J. K. et al. (2010). Role of human liver microsomes in in vitro metabolism of drugs-a review. PubMed. [Link]
Wang, L. et al. (2018). Human Liver Microsomes Immobilized on Magnetizable Beads: A Novel Approach to Study In Vitro Drug Metabolism. PMC. [Link]
Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
Islam, R. et al. (2023). Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites. MDPI. [Link]
Cerny, M. A., & Hanzlik, R. P. (2005). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. PubMed. [Link]
He, B. et al. (2013). Metabolism of BYZX in Human Liver Microsomes and Cytosol. PMC. [Link]
Scott, K. A. et al. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. PMC. [Link]
Tandon, M. et al. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]
Novakov, I. A. et al. (2016). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. ResearchGate. [Link]
Wang, Y. et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. PMC. [Link]
Elmorsy, E. et al. (2006). Metabolism of N-Methyl, N-propargylphenylethylamine: Studies with Human Liver Microsomes and cDNA Expressed Cytochrome P450 (CYP) Enzymes. PMC. [Link]
Prasad, C. (1995). Does cyclo(His-Pro) act like amphetamine? PubMed. [Link]
Exploration and Characterization of the Antimalarial Activity of Cyclopropyl Carboxamides that Target the Mitochondrial Protein, Cytochrome. (2024). Malaria World. [Link]
Leninger, A. L. et al. (2022). Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes. PMC. [Link]
Cerny, M. A., & Hanzlik, R. P. (2005). Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. ResearchGate. [Link]
Słoczyńska, K. et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. PMC. [Link]
Schmidt, D. M. et al. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. PubMed. [Link]
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (2007). Agilent. [Link]
Chmiel, J. A. et al. (2023). Oxidative Processes to Transform and Degrade Amphetamine-Type Stimulants: Alternatives to Incineration. PubMed. [Link]
Iannone, L. et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. [Link]
Walsky, R. L. et al. (2008). 1″-Phosphinothioylidynetrisaziridine (ThioTEPA), Clopidogrel, and Ticlopidine as Selective Inactivators of Human Cytochrome P450 2B6. Drug Metabolism and Disposition. [Link]
El-Haj, B. M. et al. (2022). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. [Link]
Costa, J. L. et al. (2024). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. MDPI. [Link]
Validation Study of Analysis of 1-Phenyl-2-Propanone in Illicit Methamphetamine Samples by Dynamic Headspace Gas Chromatography Mass Spectrometry. (2016). ResearchGate. [Link]
Validation Study of Analysis of 1-Phenyl-2-Propanone in Illicit. (2016). Longdom Publishing. [Link]
Blood-Brain Barrier Permeability of 2-Cyclopropyl-1-phenylpropan-2-amine: A Comprehensive Technical Guide
Executive Summary & Structural Rationale Evaluating the blood-brain barrier (BBB) permeability of novel central nervous system (CNS) candidates is a critical bottleneck in early-stage drug discovery. This technical guide...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
Evaluating the blood-brain barrier (BBB) permeability of novel central nervous system (CNS) candidates is a critical bottleneck in early-stage drug discovery. This technical guide examines 2-Cyclopropyl-1-phenylpropan-2-amine (CAS: 1157641-64-9), a highly lipophilic, sterically hindered amphetamine derivative.
Unlike standard phenethylamines, the incorporation of a cyclopropyl ring at the alpha-carbon introduces significant steric bulk and increases the lipophilic surface area . From a mechanistic standpoint, this structural modification shields the primary amine, reducing its effective hydrogen-bonding capacity and driving highly efficient transcellular passive diffusion across the BBB endothelial lipid bilayer.
Physicochemical Profiling & QSAR Predictions
Before initiating in vitro assays, we must establish the theoretical permeability using Quantitative Structure-Activity Relationship (QSAR) models. The most common numeric value describing permeability across the BBB is logBB (the logarithmic ratio of steady-state concentration in the brain to the blood) .
Causality of Molecular Descriptors:
Polar Surface Area (PSA): The logBB of a compound is inversely correlated with its hydrogen-bonding capacity and polar surface area [[1]]([Link]). The bulky cyclopropyl group sterically hinders the amine, effectively lowering the functional PSA.
Lipophilicity (logP): There is consensus that BBB permeability is highly influenced by lipophilicity . The cyclopropyl ring significantly increases the logP compared to unbranched analogs.
Molecular Volume: The logBB value correlates parabolically with molecular size . At 175.27 g/mol , this compound sits well below the ~360 Da threshold where tight junctions begin to limit transport .
Table 1: Physicochemical Parameters and BBB Permeability Predictors
High lipophilicity drives rapid transcellular passive diffusion .
logBB
> 0.5
LogBB ≥ 0.3 indicates high brain penetration and CNS accumulation .
In Vitro Assessment: PAMPA-BBB Methodology
To empirically validate the QSAR predictions, the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) is the gold standard for isolating and quantifying transcellular passive diffusion. The PAMPA-BBB system models the rate of transcellular passive diffusion by measuring the effective permeability (
Pe
) of an artificial lipid membrane [[2]]([Link]).
Protocol 1: Self-Validating PAMPA-BBB Workflow
This protocol is designed as a self-validating system. It incorporates equilibrium standards and high/low permeability controls to ensure that any calculated flux is a true representation of membrane transit, not artifactual binding or solvent interference.
Step 1: Preparation of the Biomimetic Membrane
Action: Resuspend dried porcine brain lipids in 600 µL dodecane. Apply 5 µL of this lipid solution directly to the PVDF well membranes of the donor plate [[3]]([Link]).
Causality: Dodecane is critical here; it acts as an apolar solvent that structurally mimics the highly lipophilic, hydrophobic core of the human endothelial lipid bilayer .
Step 2: Stock Solution & Equilibrium Standards
Action: Prepare a 10 mM stock of 2-Cyclopropyl-1-phenylpropan-2-amine in DMSO. Dilute to 500 µM in PBS (pH 7.4). Separately, prepare a 200 µM Equilibrium Standard (simulating 100% permeability) [[3]]([Link]).
Causality: The equilibrium standard validates the mass balance of the system, ensuring the compound isn't simply precipitating out of solution or permanently binding to the plastic plate.
Step 3: Double-Sink Assembly
Action: Add 300 µL PBS (pH 7.4) to the acceptor plate. Add 200 µL of the 500 µM target compound to the donor plate. Assemble the sandwich plate .
Causality: Measuring concentration on both sides of a bio-mimetic membrane (double-sink) maintains the concentration gradient, preventing artificial saturation and providing a more realistic in vivo prediction .
Step 4: Incubation & Quantification
Action: Incubate at 37°C for 16-18 hours. Read the absorbance spectrum (200nm - 500nm) or analyze via LC-MS/MS. Include Caffeine (High Permeability) and Vincristine (Low Permeability) as controls , .
Fig 1: Self-validating PAMPA-BBB experimental workflow for assessing passive permeability.
Cell-Based Assessment: bEnd.3 Endothelial Model
While PAMPA confirms passive diffusion, it lacks active transport proteins. Amphetamine derivatives have been shown to induce endoplasmic reticulum (ER) stress, which can diminish the tightness of cell monolayers and alter BBB integrity . Therefore, immortalized mouse brain microvascular endothelial cells (bEnd.3) are a well-accepted in vitro model to evaluate active efflux (e.g., P-glycoprotein) and tight junction dynamics [[4]]([Link]).
Action: Seed bEnd.3 cells onto Transwell polycarbonate inserts. Measure Transendothelial Electrical Resistance (TEER) using a volt-ohm meter. Proceed only if TEER > 200 Ω·cm².
Causality: This is a critical self-validation step. Without verifying a high TEER value, paracellular leakage (leaky tight junctions) could be falsely interpreted as successful transcellular drug permeability.
Step 2: Bidirectional Dosing & Efflux Ratio Calculation
Action: Apply 2-Cyclopropyl-1-phenylpropan-2-amine (10 µM) to the apical chamber (A-to-B transport) in one set of wells, and to the basolateral chamber (B-to-A transport) in another. Sample the opposite chambers at 15, 30, 60, and 120 minutes.
Causality: Calculating the Efflux Ratio (
Papp(B−A)/Papp(A−B)
) determines if the compound is a substrate for active efflux pumps. An efflux ratio > 2.0 indicates active extrusion back into the bloodstream . Given the lipophilicity of this compound, we expect rapid A-to-B transport, overwhelming any low-affinity efflux mechanisms.
Fig 2: Mechanistic pathway of transcellular passive diffusion and potential active efflux at the BBB.
Conclusion
2-Cyclopropyl-1-phenylpropan-2-amine represents a structurally optimized scaffold for CNS penetration. By utilizing the steric bulk of the alpha-cyclopropyl group to shield the polar amine, the compound achieves an ideal balance of low polar surface area and high lipophilicity. Utilizing the self-validating PAMPA-BBB and bEnd.3 cellular workflows outlined above will provide robust, reproducible data confirming its rapid transcellular diffusion kinetics.
References
Applicability of a Blood–Brain Barrier Specific Artificial Membrane Permeability Assay at the Early Stage of Natural Product-Based CNS Drug Discovery | ACS Publications |[Link]
Structural Activity Relationship (SAR) of 2-Cyclopropyl-1-phenylpropan-2-amine Analogs: Transitioning from Monoamine Releasers to Selective Reuptake Inhibitors
Executive Summary The structural activity relationship (SAR) of alpha-substituted phenethylamines dictates their pharmacological fate, specifically determining whether a molecule acts as a monoamine transporter substrate...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The structural activity relationship (SAR) of alpha-substituted phenethylamines dictates their pharmacological fate, specifically determining whether a molecule acts as a monoamine transporter substrate (releaser) or a reuptake inhibitor. This technical whitepaper explores the SAR of 2-Cyclopropyl-1-phenylpropan-2-amine —a structural analog of phentermine where an alpha-methyl group is substituted with a bulkier cyclopropyl moiety. By analyzing the steric constraints imposed on the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, we outline how this specific substitution arrests transporter conformation, abolishes neurotoxic monoamine efflux, and presents a novel class of therapeutic reuptake inhibitors.
Chemical Rationale & Structural Evolution
Classical amphetamines possess a monomethyl substitution at the alpha carbon, allowing them to easily enter the binding pockets of DAT, NET, and SERT. Once bound, they are translocated into the cytoplasm, triggering the reverse transport of endogenous monoamines. 1 (alpha,alpha-dimethylphenethylamine) utilizes a dimethyl substitution, which maintains substrate-releasing capabilities but skews selectivity heavily toward NET and DAT over SERT[1].
However, the introduction of an alpha-cyclopropyl group fundamentally alters this dynamic. As demonstrated by the MDMA analog2 (alpha-cyclopropyl-3,4-methylenedioxyphenethylamine), replacing the alpha-methyl with a cyclopropyl group eliminates the molecule's ability to act as a releasing agent[2]. In the case of 2-Cyclopropyl-1-phenylpropan-2-amine , the presence of both an alpha-methyl and an alpha-cyclopropyl group creates immense steric bulk at the chiral center. This bulk prevents the molecule from fitting into the inward-facing conformation of the transporter, effectively locking it in place.
Mechanistic SAR: The Steric Clash Paradigm
Monoamine transporters operate via an alternating access mechanism. For a drug to act as a releaser, it must bind to the outward-open state, induce a conformational shift to the inward-open state, and be released into the cytoplasm.
The alpha-cyclopropyl group creates a severe steric clash with the transmembrane domains (specifically TM1 and TM6) during the transition from the outward-open to the inward-open state. This clash arrests the transporter in an occluded conformation. Consequently, the drug acts as a competitive reuptake inhibitor. Because it cannot be translocated, it does not induce the massive, uncontrolled monoamine efflux associated with amphetamine-induced neurotoxicity and oxidative stress[3].
Transporter conformational arrest induced by alpha-cyclopropyl steric clash.
Quantitative Data Presentation
The shift from releaser to inhibitor is accompanied by a shift in transporter selectivity. The table below synthesizes the comparative SAR data across key alpha-substituted analogs, demonstrating how steric bulk dictates pharmacodynamics.
Compound
Alpha-Substitution
Primary Target Affinity
Mechanism of Action
Neurotoxicity Profile
Amphetamine
Monomethyl
NET ≈ DAT > SERT
Substrate (Releaser)
High (DA/5-HT depletion)
Phentermine
Dimethyl
NET > DAT >> SERT
Substrate (Releaser)
Moderate
UWA-101
Cyclopropyl
DAT ≈ SERT >> NET
Reuptake Inhibitor
Negligible
2-Cyclopropyl-1-phenylpropan-2-amine
Methyl + Cyclopropyl
DAT > NET >> SERT
Reuptake Inhibitor
Negligible (Predicted)
Note: The lack of a methylenedioxy ring on 2-Cyclopropyl-1-phenylpropan-2-amine removes the SERT selectivity seen in UWA-101, reverting the profile to a DAT/NET-dominant inhibitor.
Experimental Methodologies: Self-Validating Systems
To rigorously validate the SAR of novel cyclopropyl analogs, we employ a two-tiered, self-validating experimental protocol. The causality here is critical: we must first prove the molecule binds to the transporter (Affinity), and subsequently prove it blocks uptake without causing reverse transport (Efficacy).
Radioligand Binding Assay (Affinity Validation)
This assay isolates the binding event from the translocation event. If an analog displaces the radioligand but fails to induce monoamine efflux in functional assays, we definitively prove the steric hindrance hypothesis.
Membrane Preparation: Homogenize HEK293 cells stably expressing human DAT, SERT, or NET in ice-cold Tris-HCl buffer (pH 7.4) to preserve native transporter conformation.
Incubation: Incubate 50 µg of membrane protein with target-specific radioligands: [3H]-WIN35428 for DAT, [3H]-Citalopram for SERT, or [3H]-Nisoxetine for NET.
Displacement: Add 2-Cyclopropyl-1-phenylpropan-2-amine in a 10-point concentration gradient (0.1 nM to 100 µM).
Filtration & Quantification: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Measure bound radioactivity via liquid scintillation counting to calculate the
Ki
value.
We utilize transfected HEK293 cells rather than primary neurons to isolate specific transporter kinetics without interference from vesicular monoamine transporter (VMAT2) sequestration.
Compound Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate with the test compound for 30 minutes. Control Causality: Include specific inhibitors (GBR12909, Fluoxetine) in parallel wells to establish the baseline of non-specific diffusion.
Substrate Addition: Add the fluorescent monoamine mimetic ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium).
Kinetic Measurement: Measure intracellular fluorescence (Ex: 475 nm / Em: 605 nm) over 30 minutes. Calculate the
IC50
based on the reduction of the fluorescent slope compared to vehicle controls.
Step-by-step in vitro monoamine transporter reuptake assay workflow.
Therapeutic Implications in Neuropharmacology
The structural leap from an alpha-methyl to an alpha-cyclopropyl group represents a major de-risking strategy in neuropharmacology. Because 2-Cyclopropyl-1-phenylpropan-2-amine analogs act as pure reuptake inhibitors, they bypass the severe dopaminergic and serotonergic depletion that leads to the neurotoxicity of classic amphetamines[2].
Clinically, this profile is highly desirable. Similar cyclopropyl-substituted analogs (like UWA-101) have demonstrated profound efficacy in extending the "good-quality" ON-time of L-DOPA in Parkinsonian primate models without exacerbating dyskinesia[3]. Furthermore, the DAT/NET selectivity of the 2-cyclopropyl-1-phenylpropan-2-amine backbone positions it as a highly promising scaffold for next-generation anorectics and ADHD therapeutics, offering the efficacy of phentermine without the associated cardiovascular strain or abuse liability driven by monoamine release.
References
Johnston, T.H., et al. "A novel MDMA analogue, UWA-101, that lacks psychoactivity and cytotoxicity, enhances L-DOPA benefit in parkinsonian primates." The FASEB Journal.
Johnston, T.H., et al. "The Monoamine Re-Uptake Inhibitor UWA-101 Improves Motor Fluctuations in the MPTP-Lesioned Common Marmoset." PLoS One.
"Current and Emerging Parenteral and Peroral Medications for Weight Loss: A Narrative Review." MDPI.
Synthesis of 2-Cyclopropyl-1-phenylpropan-2-amine: A Detailed Guide for Researchers
Introduction 2-Cyclopropyl-1-phenylpropan-2-amine is a substituted amphetamine derivative characterized by the presence of a cyclopropyl group attached to the nitrogen atom. This structural feature is of significant inte...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
2-Cyclopropyl-1-phenylpropan-2-amine is a substituted amphetamine derivative characterized by the presence of a cyclopropyl group attached to the nitrogen atom. This structural feature is of significant interest to medicinal chemists and drug development professionals due to the unique physicochemical and metabolic properties that cyclopropyl groups can impart to a molecule. The cyclopropyl moiety, a highly strained three-membered ring, can influence a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile.[1] This application note provides a comprehensive guide to a robust and accessible synthetic route for 2-Cyclopropyl-1-phenylpropan-2-amine, intended for researchers and scientists in the field of organic synthesis and drug discovery. The presented methodology is grounded in established chemical principles and provides detailed, step-by-step protocols to ensure reproducibility.
Strategic Approach to Synthesis: The Leuckart Reaction
The most direct and widely applicable method for the synthesis of 2-Cyclopropyl-1-phenylpropan-2-amine is the Leuckart reaction, a specialized form of reductive amination.[2][3] This one-pot reaction utilizes a ketone (phenyl-2-propanone) and a formamide derivative (in this case, derived from cyclopropylamine and formic acid) to produce an N-formyl intermediate, which is subsequently hydrolyzed to yield the target primary amine.[4] The Leuckart reaction is particularly advantageous due to its operational simplicity and the use of readily available and inexpensive reagents.[2]
The overall synthetic strategy is a two-step process:
N-Formylation: Reaction of phenyl-2-propanone with cyclopropylamine and formic acid to form N-(2-cyclopropyl-1-phenylpropan-2-yl)formamide.
Hydrolysis: Acid-catalyzed hydrolysis of the N-formyl intermediate to yield the final product, 2-Cyclopropyl-1-phenylpropan-2-amine.
This approach avoids the need for metal hydrides or catalytic hydrogenation, offering a distinct safety and scalability profile.
Visualizing the Synthetic Pathway
The following diagram illustrates the two-step synthesis of 2-Cyclopropyl-1-phenylpropan-2-amine via the Leuckart reaction.
Caption: Synthetic pathway for 2-Cyclopropyl-1-phenylpropan-2-amine.
Detailed Experimental Protocols
PART 1: Synthesis of N-(2-cyclopropyl-1-phenylpropan-2-yl)formamide (Intermediate)
This protocol is based on the well-established Leuckart reaction conditions, adapted for the specific reactants.[2][3][5] The reaction involves the formation of an iminium ion intermediate from phenyl-2-propanone and cyclopropylamine, which is then reduced by formate.
Materials:
Phenyl-2-propanone (P2P)
Cyclopropylamine
Formic acid (88-98%)
Toluene
Round-bottom flask with reflux condenser
Heating mantle with magnetic stirrer
Separatory funnel
Sodium bicarbonate (saturated solution)
Anhydrous magnesium sulfate
Rotary evaporator
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine phenyl-2-propanone (1.0 eq), cyclopropylamine (1.5 eq), and formic acid (2.0 eq).
Expert Insight: An excess of both the amine and formic acid is used to drive the reaction towards the formation of the formamide and to ensure complete consumption of the ketone. Formic acid serves as both a catalyst and the reducing agent.
Heating: Heat the reaction mixture to 140-160 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the phenyl-2-propanone spot. The reaction is typically complete within 4-8 hours.[5]
Causality: The high temperature is necessary to overcome the activation energy for both the iminium ion formation and the subsequent reduction by formate.[3]
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
Extraction: Dilute the reaction mixture with toluene and transfer it to a separatory funnel.
Neutralization: Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining formic acid. Be cautious as CO2 evolution will occur. Continue washing until the effervescence ceases.
Washing: Wash the organic layer with water and then with brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-(2-cyclopropyl-1-phenylpropan-2-yl)formamide. This intermediate is often a viscous oil and can be used in the next step without further purification.
PART 2: Hydrolysis of N-(2-cyclopropyl-1-phenylpropan-2-yl)formamide to 2-Cyclopropyl-1-phenylpropan-2-amine
The N-formyl group is a stable protecting group for the amine and requires acidic conditions for its removal.[4]
Reaction Setup: Place the crude N-(2-cyclopropyl-1-phenylpropan-2-yl)formamide in a round-bottom flask equipped with a reflux condenser. Add a sufficient amount of concentrated hydrochloric acid (e.g., 5-10 volumes relative to the formamide).
Heating: Heat the mixture to reflux (approximately 100-110 °C) with stirring. The hydrolysis is typically complete within 2-4 hours. Monitor the reaction by TLC until the starting formamide is no longer detectable.
Cooling and Basification: Cool the reaction mixture to room temperature and then further in an ice bath. Slowly and carefully add a concentrated solution of sodium hydroxide until the pH of the aqueous layer is strongly basic (pH > 12). This will neutralize the hydrochloric acid and liberate the free amine.
Trustworthiness: This step must be performed with caution as the neutralization of a strong acid with a strong base is highly exothermic.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent such as diethyl ether or dichloromethane.
Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate.
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-Cyclopropyl-1-phenylpropan-2-amine as an oil.
Purification (Optional): The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt. To form the salt, dissolve the free base in a non-polar solvent like diethyl ether and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol. The precipitated hydrochloride salt can then be collected by filtration and washed with cold diethyl ether.
Quantitative Data Summary
Parameter
Step 1: N-Formylation
Step 2: Hydrolysis
Key Reagents
Phenyl-2-propanone, Cyclopropylamine, Formic Acid
N-formyl intermediate, Hydrochloric Acid
Solvent
Toluene (for work-up)
Diethyl ether or Dichloromethane (for extraction)
Temperature
140-160 °C
100-110 °C (Reflux)
Reaction Time
4-8 hours
2-4 hours
Typical Yield
>80% (crude intermediate)
>85% (from intermediate)
Characterization
The final product, 2-Cyclopropyl-1-phenylpropan-2-amine, should be characterized to confirm its identity and purity. Standard analytical techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
Mass Spectrometry (MS): To determine the molecular weight.
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., N-H stretch of the amine).
Conclusion
The synthesis of 2-Cyclopropyl-1-phenylpropan-2-amine via the Leuckart reaction followed by acid hydrolysis is a reliable and scalable method suitable for laboratory settings. This application note provides a detailed and scientifically grounded protocol, empowering researchers to synthesize this valuable compound for further investigation in drug discovery and medicinal chemistry programs. The described methodology emphasizes safety, efficiency, and reproducibility, adhering to the principles of sound synthetic organic chemistry.
Using 2-Cyclopropyl-1-phenylpropan-2-amine as a precursor in CNS drug discovery
Application Note: 2-Cyclopropyl-1-phenylpropan-2-amine as a Sterically Hindered Precursor in CNS Drug Discovery Target Audience: Medicinal Chemists, Pharmacologists, and CNS Drug Development Professionals Content Focus:...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 2-Cyclopropyl-1-phenylpropan-2-amine as a Sterically Hindered Precursor in CNS Drug Discovery
Target Audience: Medicinal Chemists, Pharmacologists, and CNS Drug Development Professionals
Content Focus: Pharmacophore rationale, physicochemical profiling, and optimized synthetic workflows for sterically hindered amines.
Introduction & Pharmacophore Rationale
In central nervous system (CNS) drug discovery, modulating the pharmacokinetic half-life and receptor selectivity of phenethylamine derivatives is a persistent challenge. Endogenous monoamines and synthetic
α
-monosubstituted amphetamines are rapidly degraded by Monoamine Oxidase (MAO-A and MAO-B) via oxidative deamination.
To circumvent this metabolic liability, medicinal chemists frequently employ
α,α
-disubstitution. Compounds like phentermine (
α,α
-dimethylphenethylamine) exhibit profound resistance to MAO because the quaternary
α
-carbon physically prevents the amine from achieving the required transition-state geometry within the enzyme's catalytic pocket[1].
2-Cyclopropyl-1-phenylpropan-2-amine advances this paradigm by replacing one
α
-methyl group with a cyclopropyl ring. The cyclopropyl fragment is a highly versatile bioisostere in medicinal chemistry; it features shorter C–C bonds, enhanced
π
-character, and a rigid, coplanar geometry[2]. When positioned at the
α
-carbon of a phenethylamine, the cyclopropyl group serves a dual purpose:
Absolute Metabolic Stability: It creates an extreme steric shield, completely abrogating MAO-mediated degradation[1].
Conformational Locking & Target Shifting: The rigid ring restricts the rotational degrees of freedom of the amine. This entropic pre-organization prevents the molecule from being translocated by monoamine transporters (DAT/NET/SERT), shifting its pharmacological profile from a monoamine releasing agent to a reuptake inhibitor or a selective allosteric modulator.
Fig 1: Steric shielding by the α-cyclopropyl group prevents MAO-mediated oxidative deamination.
Physicochemical Profiling
The integration of the cyclopropyl group optimizes the molecule for blood-brain barrier (BBB) penetration. Below is the consolidated physicochemical profile of the free base precursor.
Parameter
Value
Pharmacological Implication
Molecular Formula
C₁₂H₁₇N
-
Molecular Weight
175.27 g/mol
Highly ligand-efficient; leaves ample mass budget for further derivatization.
Predicted LogP
~2.8
Optimal for passive transcellular diffusion across the BBB.
Predominantly ionized at physiological pH, ensuring strong electrostatic interactions with target aspartate residues.
Synthetic Workflows & Methodological Causality
Using 2-Cyclopropyl-1-phenylpropan-2-amine as a building block requires specialized synthetic strategies. The quaternary
α
-carbon makes the primary amine highly nucleophilic but severely sterically hindered. Standard reductive amination (e.g., using formaldehyde and NaBH(OAc)₃) will fail or produce abysmal yields because the intermediate imine/aminal cannot easily form or be reduced under mild conditions.
To solve this, we utilize divergent, high-yielding workflows tailored for hindered amines.
Because direct alkylation leads to over-alkylation (quaternary ammonium salts) and standard reductive amination stalls, a two-step Formylation-Reduction sequence is the most robust method.
Step 1: Formylation
Reaction: Dissolve 10.0 mmol of 2-Cyclopropyl-1-phenylpropan-2-amine (free base) in 15 mL of neat ethyl formate.
Causality: Ethyl formate acts as both solvent and reactant. The small size of the formyl group allows it to bypass the steric bulk of the cyclopropyl ring.
Execution: Reflux the mixture at 60°C under an inert N₂ atmosphere for 12 hours. Monitor via LC-MS until the primary amine peak is exhausted.
Workup: Concentrate the mixture in vacuo to yield the crude N-(2-cyclopropyl-1-phenylpropan-2-yl)formamide as a viscous oil.
Step 2: Reduction via LiAlH₄
Reaction: Dissolve the crude formamide in 20 mL of anhydrous THF. Cool to 0°C in an ice bath.
Execution: Slowly add 2.0 equivalents of Lithium Aluminum Hydride (LiAlH₄) as a 1.0 M solution in THF.
Causality: The powerful hydride donor LiAlH₄ is required to reduce the sterically shielded amide carbonyl. Milder reducing agents (like NaBH₄) are completely ineffective here.
Self-Validating Workup (Fieser Method): To prevent the formation of unfilterable aluminum emulsion gels, quench the reaction precisely. For every
x
grams of LiAlH₄ used, sequentially add:
x
mL of distilled H₂O (dropwise, extreme caution).
x
mL of 15% aqueous NaOH.
3x
mL of distilled H₂O.
Isolation: Stir vigorously for 30 minutes until a crisp, white granular precipitate forms. Filter through a Celite pad, wash with diethyl ether, and concentrate the filtrate to yield the pure N-methyl secondary amine.
Bulky, lipophilic ureas are privileged scaffolds for sEH inhibitors. The
α
-cyclopropyl group perfectly mimics the adamantyl groups traditionally used in these inhibitors, offering improved solubility.
Reaction: Dissolve 5.0 mmol of the primary amine precursor in 20 mL of anhydrous Dichloromethane (DCM).
Activation: Add 1.1 equivalents of an aryl isocyanate (e.g., 4-(trifluoromethoxy)phenyl isocyanate) dropwise at room temperature.
Causality: Isocyanates are highly electrophilic. Despite the steric hindrance of the amine, the reaction is thermodynamically driven by the formation of the highly stable urea linkage. No external base is required if the free base amine is used.
Isolation: The resulting 1-aryl-3-alkyl urea typically precipitates directly from the DCM solution within 2–4 hours. Filter the solid, wash with cold hexanes, and dry under high vacuum to obtain analytically pure product.
References
Title: Characterization of phentermine and related compounds as monoamine oxidase (MAO)
Title: The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules
Source: Journal of Medicinal Chemistry - ACS Publications
URL
Application Note: Optimizing Sample Preparation for the Quantitative Analysis of 2-Cyclopropyl-1-phenylpropan-2-amine by LC-MS/MS
Abstract This guide provides a detailed examination of sample preparation techniques for the quantitative analysis of 2-Cyclopropyl-1-phenylpropan-2-amine in biological matrices using Liquid Chromatography-Tandem Mass Sp...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This guide provides a detailed examination of sample preparation techniques for the quantitative analysis of 2-Cyclopropyl-1-phenylpropan-2-amine in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a primary amine with structural similarities to amphetamine-type compounds, its analysis is susceptible to significant matrix effects that can compromise data accuracy and reliability.[1][2] This document explores three principal sample preparation strategies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). We will delve into the mechanistic principles behind each technique, provide validated step-by-step protocols, and discuss the relative advantages and limitations to guide researchers in selecting the most appropriate method for their analytical objectives. The overarching goal is to equip scientists in drug development and research with the expertise to minimize matrix interference, ensure robust and reproducible results, and adhere to bioanalytical method validation guidelines.[3][4]
Introduction: The Critical Role of Sample Preparation
2-Cyclopropyl-1-phenylpropan-2-amine is a primary amine whose accurate quantification in biological fluids like plasma, serum, or urine is essential for pharmacokinetic, toxicokinetic, and metabolism studies. The complexity of these biological matrices, which contain a high abundance of endogenous components such as proteins, salts, and phospholipids, presents a significant challenge for sensitive LC-MS/MS analysis.[5][6]
These matrix components can co-elute with the target analyte and interfere with the ionization process in the mass spectrometer's source, a phenomenon known as the "matrix effect".[1][7] Matrix effects can lead to ion suppression or enhancement, causing underestimation or overestimation of the analyte concentration, thereby compromising the accuracy, precision, and sensitivity of the assay.[2][5] Effective sample preparation is the most critical step in mitigating these effects. The choice of technique directly influences data quality, throughput, and cost. This note provides the technical rationale and actionable protocols to develop a robust sample preparation workflow for this specific analyte.
Analyte Considerations:
2-Cyclopropyl-1-phenylpropan-2-amine is a basic compound due to its primary amine functional group. This property is central to developing effective LLE and SPE methods, as its charge state can be manipulated by adjusting the sample pH. At acidic to neutral pH, the amine is protonated (cationic), while at high pH (typically >10), it is in its neutral, free-base form, which is more soluble in organic solvents.[8]
The Challenge: Understanding and Mitigating Matrix Effects
Matrix effects are defined as the alteration of ionization efficiency by the presence of co-eluting, undetected matrix components.[1] Phospholipids, in particular, are notorious for causing ion suppression in electrospray ionization (ESI) mode.[6] The primary goal of sample preparation is to selectively remove these interfering substances while efficiently recovering the analyte of interest.
A proper bioanalytical method validation, following guidelines from regulatory bodies like the FDA or EMA, requires a thorough assessment of matrix effects.[3][9] This is typically done by comparing the analyte's response in a post-extraction spiked matrix sample to its response in a neat solution.[5]
Strategy 1: Protein Precipitation (PPT)
Protein precipitation is the simplest and fastest method for removing the bulk of proteins from biological samples.[10][11] It is often favored in high-throughput environments for its speed and low cost.
Principle of Action: A water-miscible organic solvent, such as acetonitrile or methanol, is added to the sample (typically in a 3:1 or 4:1 ratio).[10][12] This disrupts the hydration shell around the proteins, causing them to denature and precipitate out of the solution. The sample is then centrifuged or filtered, and the supernatant containing the analyte is collected for analysis.[13]
Workflow for Protein Precipitation
Caption: High-throughput Protein Precipitation workflow.
Detailed PPT Protocol
Parameter
Specification
Rationale
Sample Volume
100 µL
Standard volume for 96-well plate format.
Precipitating Solvent
Acetonitrile (ACN)
Generally provides cleaner extracts than methanol.[10]
Ensures firm pelleting of precipitated proteins.[13]
Step-by-Step Methodology:
Pipette 100 µL of the biological sample (e.g., human plasma) into a 1.5 mL microcentrifuge tube or a well of a 96-well plate.
Add 300 µL of ice-cold acetonitrile containing the appropriate concentration of the stable isotope-labeled internal standard. Adding the precipitant to the sample often results in better mixing.[10]
Cap the tube or seal the plate and vortex vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
Carefully transfer the supernatant to a clean tube or well, avoiding disturbance of the protein pellet.
The supernatant can be injected directly. For increased sensitivity, it can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.[14]
Advantages & Disadvantages:
Pros: Fast, inexpensive, easily automated, and requires minimal method development.[13]
Cons: Produces the "dirtiest" extracts. Significant amounts of salts and phospholipids remain in the supernatant, leading to a high risk of matrix effects and potential for column and instrument contamination.[11]
Strategy 2: Liquid-Liquid Extraction (LLE)
LLE is a more selective technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent.[15] For basic compounds like 2-Cyclopropyl-1-phenylpropan-2-amine, pH adjustment is key to achieving high extraction efficiency.[8]
Principle of Action: The pH of the aqueous sample is raised (e.g., to pH > 10) with a base like ammonium hydroxide. This deprotonates the primary amine, converting it to its neutral, "free base" form.[16] The analyte, now being non-polar, preferentially partitions into an immiscible organic solvent (e.g., methyl-tert-butyl ether, MTBE). Polar matrix components like salts and proteins remain in the aqueous layer.[15]
Pipette 200 µL of the biological sample into a glass extraction tube.
Add the internal standard solution.
Add 50 µL of 1M ammonium hydroxide to basify the sample to a pH > 10. Vortex briefly.
Add 1 mL of MTBE.
Cap the tube and vortex vigorously for 5 minutes.
Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.
Carefully transfer the upper organic layer to a clean tube.
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
Reconstitute the dried extract in 100 µL of the initial mobile phase, vortex to dissolve, and inject into the LC-MS/MS system.
Advantages & Disadvantages:
Pros: Provides much cleaner extracts than PPT, significantly reducing matrix effects. Relatively inexpensive materials.[18]
Cons: More labor-intensive and time-consuming than PPT. Uses larger volumes of organic solvents and can be difficult to automate. Emulsion formation can be an issue, potentially lowering recovery.[15]
Strategy 3: Solid-Phase Extraction (SPE)
SPE is the most powerful and selective sample preparation technique, offering the cleanest extracts and the ability to concentrate the analyte.[16] For a basic compound, a mixed-mode cation exchange polymer is highly effective.
Principle of Action: A mixed-mode SPE sorbent combines two retention mechanisms: reversed-phase (hydrophobic) and ion-exchange (electrostatic). The protocol involves four key steps:
Condition & Equilibrate: The sorbent is prepared with organic solvent and then an aqueous buffer to ensure proper interaction.
Load: The pre-treated (acidified) sample is loaded. The analyte, being positively charged, is retained by both strong cation exchange and reversed-phase mechanisms.
Wash: An organic wash removes hydrophobic interferences, while an acidic aqueous wash removes salts and other polar interferences. The analyte remains bound.
Elute: A basic organic solvent is used to neutralize the analyte's charge, disrupting the ion-exchange retention and eluting it from the sorbent.
Provides dual retention (hydrophobic & ionic) for high selectivity.[19][20]
Conditioning Solvent
1 mL Methanol
Wets the polymeric sorbent.
Equilibration Solvent
1 mL 2% Formic Acid in Water
Prepares sorbent for sample loading and ensures analyte is protonated.
Sample Pre-treatment
Dilute sample 1:1 with 4% Phosphoric Acid
Ensures analyte is fully protonated (cationic) for strong binding.
Wash 1
1 mL 2% Formic Acid in Water
Removes polar interferences.
Wash 2
1 mL Methanol
Removes less-polar, neutral, and acidic interferences.
Elution Solvent
1 mL 5% Ammonium Hydroxide in Methanol
Neutralizes the analyte to disrupt ionic retention and elutes it.[21][22]
Step-by-Step Methodology:
Condition: Pass 1 mL of methanol through the SPE cartridge.
Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge. Do not let the sorbent go dry.
Load: In a separate tube, dilute 200 µL of plasma with 200 µL of 4% phosphoric acid in water, add the internal standard, and vortex. Load this mixture onto the SPE cartridge at a slow, steady flow rate.
Wash 1: Pass 1 mL of 2% formic acid in water through the cartridge to wash away salts and polar molecules.
Wash 2: Pass 1 mL of methanol through the cartridge to wash away moderately non-polar interferences.
Elute: Place a clean collection tube under the cartridge and elute the analyte with 1 mL of freshly prepared 5% ammonium hydroxide in methanol.
Dry & Reconstitute: Evaporate the eluate to dryness under a nitrogen stream at ~40°C. Reconstitute in 100 µL of the initial mobile phase and inject.
Advantages & Disadvantages:
Pros: Delivers the cleanest extracts, minimizing matrix effects and maximizing sensitivity. Allows for significant sample concentration. High analyte recovery and reproducibility.[20][23]
Cons: Most expensive and time-consuming method. Requires significant method development to optimize each step.
Method Comparison and Selection
The optimal sample preparation technique depends on the specific goals of the analysis, such as required sensitivity, sample throughput, and available budget.
Regulated bioanalysis, low-level quantification, metabolite ID
Conclusion
The successful LC-MS/MS quantification of 2-Cyclopropyl-1-phenylpropan-2-amine in biological matrices is fundamentally dependent on the chosen sample preparation strategy.
Protein Precipitation is a viable option for rapid screening where the highest sensitivity is not required.
Liquid-Liquid Extraction offers a good balance of cleanliness and cost for many research and regulated applications.
Solid-Phase Extraction , particularly using a mixed-mode cation exchange sorbent, provides the highest quality data by yielding the cleanest extracts and lowest matrix effects, making it the gold standard for demanding applications requiring the utmost sensitivity and accuracy.[20]
It is imperative to validate the chosen method according to established regulatory guidelines to ensure data integrity.[3][9][24] The use of a stable isotope-labeled internal standard is strongly recommended, as it is the most effective way to correct for analyte loss and variability introduced during the sample preparation process and to compensate for residual matrix effects.[2][25]
References
Vertex AI Search. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC.
ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results.
ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
PMC - NIH. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis.
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?.
Phenomenex. (2026, February 18). Matrix Effects: Causes and Solutions in Analysis.
AIT Bioscience. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
FDA. (2020, April 29). Bioanalytical Method Validation Guidance for Industry.
FDA. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis.
ResearchGate. (n.d.). Validation of bioanalytical methods - Highlights of FDA's guidance.
Agilent. (2015, June 2). Amphetamines, Phentermine, and Designer Stimulant Quantitation Using an Agilent 6430 LC/MS/MS.
Grace. (2026, March 15). Solid-Phase Extraction of Amphetamine and Methamphetamine from Urine.
Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
MDPI. (2019, June 7). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics.
CliniChrom. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis.
Phenomenex. (2025, June 9). Protein Precipitation Method.
LCGC International. (2026, March 10). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method.
PubMed. (n.d.). Solid-phase extraction in amphetamine and methamphetamine analysis of urine.
Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of Aromatic Amines.
LCGC International. (2026, February 17). Rapid Analysis of Amphetamines in Biological Samples.
Wiley Analytical Science. (2019, June 17). Turned on its head: Homogeneous liquid-liquid extraction with amines.
Sigma-Aldrich. (n.d.). The Extraction of Amphetamine and Related Drugs using Molecularly Imprinted Polymer SPE.
Journal of Analytical Toxicology. (n.d.). Robotic Solid-Phase Extraction of Amphetamines from Urine for Analysis by Gas Chromatography- Mass Spectrometry.
Books. (2019, November 12). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines.
Sigma-Aldrich. (n.d.). Accurate Biological Testing for Amphetamine and Methamphetamine Abuse Using Chiral HPLC and MS Detection.
Bioanalysis Zone. (2015, September 17). Accurate biological testing for amphetamine and methamphetamine abuse using chiral HPLC and MS detection (Sigma-Aldrich).
MDPI. (2022, October 4). Development and Validation of a Uplc-Qtof-Ms Method for Blood Analysis of Isomeric Amphetamine-Related Drugs.
HELDA - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
ResearchGate. (2025, August 6). Determination of amphetamine and methamphetamine in urine by solid phase extraction and ion-pair liquid chromatography-electrospray-tandem mass spectrometry.
PubMed. (2007, April 10). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1.
ECHA. (n.d.). 1-cyclopropyl-3-phenylpropan-2-amine hydrochloride — Chemical Substance Information.
CORE. (n.d.). Identifying the Mechanism of Action of Bioactive 1,2-Cyclopropyl Carbohydrates.
PubMed. (n.d.). 2-propyl-1-aminopentane, its deamination by monoamine oxidase and semicarbazide-sensitive amine oxidase, conversion to valproic acid and behavioral effects.
Application Note: In Vivo Behavioral Characterization Protocols for 2-Cyclopropyl-1-phenylpropan-2-amine
Mechanistic Rationale & Pharmacological Context 2-Cyclopropyl-1-phenylpropan-2-amine (CAS: 1157641-64-9) is a highly sterically hindered α,α -disubstituted phenethylamine. Structurally related to central nervous system s...
Author: BenchChem Technical Support Team. Date: March 2026
Mechanistic Rationale & Pharmacological Context
2-Cyclopropyl-1-phenylpropan-2-amine (CAS: 1157641-64-9) is a highly sterically hindered
α,α
-disubstituted phenethylamine. Structurally related to central nervous system stimulants like amphetamine and phentermine, the addition of a bulky cyclopropyl group at the
α
-carbon significantly alters its pharmacokinetic and pharmacodynamic profile. The nature of
α
-carbon substitution in phenethylamines is a critical determinant of their interaction with monoamine transporters and metabolic enzymes[1].
Similar to phentermine (
α,α
-dimethylphenethylamine)—which acts as a trace amine-associated receptor 1 (TAAR1) agonist and a norepinephrine/dopamine releasing agent (NDRA)[2][3]—the
α
-cyclopropyl derivative is hypothesized to promote monoamine efflux. Furthermore,
α,α
-disubstituted compounds competitively inhibit monoamine oxidase A (MAO-A) due to profound steric hindrance, preventing their own deamination while simultaneously elevating synaptic monoamines[4][5]. Phenethylamines with bulky
α
-substitutions are known to produce distinct stimulant or entactogenic effects depending on their exact binding affinity ratios for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)[6].
Experimental Causality & Self-Validating Design
To accurately characterize this atypical monoaminergic modulator, we employ a self-validating triad of in vivo behavioral assays. Each assay is chosen to isolate a specific neurobehavioral consequence of monoamine efflux:
Open Field Test (OFT): Measures baseline psychomotor stimulation. Amphetamine derivatives induce hyperlocomotion via DAT-mediated dopamine efflux in the striatum. The OFT validates the compound's CNS penetrance and primary stimulant efficacy.
Prepulse Inhibition (PPI): Assesses sensorimotor gating. Excessive dopaminergic tone disrupts PPI, a hallmark of psychotomimetic liability. This assay determines if the
α
-cyclopropyl substitution induces schizophrenia-like sensorimotor deficits typical of high-efficacy DAT substrates.
Conditioned Place Preference (CPP): Evaluates reward liability. TAAR1 agonism can auto-inhibit dopamine release, potentially lowering the abuse liability of
α,α
-disubstituted amphetamines compared to pure DAT substrates[3]. CPP isolates the reinforcing properties of the drug.
Pharmacodynamic signaling pathway of alpha,alpha-disubstituted phenethylamines.
In Vivo Behavioral Testing Protocols
General Preparations:
Use adult male C57BL/6J mice (8-10 weeks old). Maintain on a 12-h light/dark cycle. Formulate 2-Cyclopropyl-1-phenylpropan-2-amine in sterile 0.9% saline (or 5% DMSO/saline if lipophilicity demands). To ensure a self-validating system , every cohort must include a Vehicle negative control and a D-amphetamine (2 mg/kg, i.p.) positive control.
Protocol 1: Locomotor Activity (Open Field Test)
Acclimation: Transfer mice to the behavioral testing room 1 hour prior to the experiment to minimize stress-induced baseline locomotion.
Dosing: Administer Vehicle, D-amphetamine (2 mg/kg), or 2-Cyclopropyl-1-phenylpropan-2-amine (e.g., 1, 3, 10 mg/kg, i.p.).
Apparatus Placement: Immediately place the mouse in the center of a 40 cm x 40 cm Plexiglas open field arena.
Data Acquisition: Record activity for 60 minutes using an automated video tracking system (e.g., EthoVision XT) under dim lighting (approx. 30 lux).
System Validation: D-amphetamine must produce a statistically significant increase in total distance compared to vehicle to validate the assay's sensitivity to monoaminergic stimulation.
Habituation: Place mice in the startle chambers for 5 minutes with a constant background white noise of 65 dB.
Dosing: Administer test compounds 15 minutes prior to testing to align peak plasma concentrations with the testing block.
Testing Block: Deliver a pseudorandom sequence of 60 trials:
Pulse alone: 120 dB (40 ms).
Prepulse + Pulse: 73, 77, and 81 dB prepulses (20 ms) preceding the 120 dB pulse by 100 ms.
No stimulus: Background noise only.
Calculation: Calculate % PPI as: [1 - (Startle Amplitude on Prepulse Trial / Startle Amplitude on Pulse-Alone Trial)] x 100.
System Validation: The 120 dB pulse-alone trials must elicit a robust baseline startle in vehicle mice. D-amphetamine should significantly disrupt % PPI, validating the system's sensitivity to sensorimotor gating deficits.
Protocol 3: Reward Liability (Conditioned Place Preference)
Pre-Conditioning (Day 1): Allow mice free access to a 3-chamber CPP apparatus for 15 minutes. Record baseline time spent in each chamber to ensure no innate bias. Exclude mice showing >80% preference for any single chamber.
Conditioning Phase (Days 2-7):
Morning (Vehicle): Inject all mice with vehicle and confine to the non-drug-paired chamber for 30 minutes.
Afternoon (Drug): Inject mice with the assigned treatment (Vehicle, D-Amph, or Test Compound) and confine to the drug-paired chamber for 30 minutes.
Post-Conditioning Test (Day 8): Allow mice free access to all chambers for 15 minutes in a drug-free state.
System Validation: Vehicle-treated mice must show a CPP score near 0 (no bias), while D-amphetamine must yield a significantly positive CPP score, validating the apparatus's ability to measure reward.
Sequential in vivo behavioral testing workflow for psychoactive compounds.
Quantitative Data Interpretation
The following table summarizes the anticipated pharmacobehavioral profile of 2-Cyclopropyl-1-phenylpropan-2-amine based on its
α,α
-disubstituted structure, compared against system controls.
Application Note: Structural Elucidation and NMR Characterization of 2-Cyclopropyl-1-phenylpropan-2-amine
Executive Summary The compound 2-Cyclopropyl-1-phenylpropan-2-amine (CAS: 1157641-64-9) is a sterically hindered, chiral primary amine of significant interest in medicinal chemistry and drug development as a pharmaceutic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 2-Cyclopropyl-1-phenylpropan-2-amine (CAS: 1157641-64-9) is a sterically hindered, chiral primary amine of significant interest in medicinal chemistry and drug development as a pharmaceutical intermediate and structural analog of phentermine[1]. Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges and learning opportunities due to the presence of a quaternary chiral center, a highly shielded cyclopropyl ring, and complex diastereotopic splitting patterns.
This application note provides a comprehensive, self-validating protocol for the 1D and 2D NMR characterization of this compound, detailing the causality behind experimental parameter selection and spectral interpretation.
Structural Dynamics & Spectroscopic Causality
To accurately assign the NMR spectrum of 2-Cyclopropyl-1-phenylpropan-2-amine, one must first understand how its 3D geometry dictates its magnetic environment. Do not simply memorize chemical shifts; understand the physical chemistry driving them.
Diastereotopicity via Chiral Induction: The C2 carbon is a quaternary chiral center bonded to an amine, a methyl group, a benzyl group, and a cyclopropyl ring. Because of this stereocenter, there is no plane of symmetry. Consequently, the two protons of the adjacent benzyl methylene (CH₂) group are magnetically inequivalent (diastereotopic). They do not experience the same average magnetic environment and will couple to each other, appearing as an AB quartet (two distinct doublets) with a large geminal coupling constant (
2J≈13.5
Hz).
Cyclopropyl Ring Current & Hybridization: The carbon bonding orbitals in a cyclopropane ring possess unusually high s-character (approaching sp² hybridization), which alters the electron density around the C-H bonds[2]. This unique geometry creates a local magnetic anisotropy (ring current) that heavily shields the cyclopropyl protons, pushing their resonances significantly upfield (typically between -0.5 and 1.0 ppm)[3]. Furthermore, the chiral center breaks the symmetry of the two cyclopropyl CH₂ groups, resulting in distinct
13
C resonances for each.
Experimental Protocols & Methodologies
The following step-by-step methodology ensures high-fidelity data acquisition. Every step is designed with causality to prevent artifacts.
Sample Preparation
Weighing: Accurately weigh 20 mg of 2-Cyclopropyl-1-phenylpropan-2-amine for standard
1
H/2D NMR, or 45–50 mg if high-quality
13
C NMR is required.
Causality: The quaternary C2 carbon lacks an attached proton, meaning it does not benefit from Nuclear Overhauser Effect (NOE) enhancement during
13
C acquisition. Higher sample concentration compensates for this low signal-to-noise ratio (SNR).
Solvation: Dissolve the analyte in 600 µL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Transfer: Transfer the solution to a high-quality 5 mm NMR tube. Wipe the exterior of the tube with a lint-free wipe.
Causality: Fingerprints or dust on the tube exterior distort the magnetic field homogeneity, leading to poor shimming and broadened peaks.
NMR Acquisition Parameters (400 MHz Spectrometer)
Tuning and Shimming: Insert the sample, regulate the temperature to 298 K, tune/match the probe, and lock onto the CDCl₃ deuterium signal. Shim the Z1–Z5 coils until the TMS peak Full Width at Half Maximum (FWHH) is < 1.0 Hz.
1
H NMR Acquisition:
Pulse sequence: zg30 (30° flip angle).
Relaxation delay (D1): 2.0 seconds.
Causality: A 2.0s D1 ensures that all protons fully relax back to equilibrium between pulses, guaranteeing that the integration values perfectly reflect the molar ratio of the protons.
Number of scans (NS): 16.
13
C NMR Acquisition:
Pulse sequence: zgpg30 (proton-decoupled).
Relaxation delay (D1): 3.0 seconds.
Number of scans (NS): 512–1024.
Self-Validating Quality Control System
A robust analytical protocol must be self-validating. Before interpreting the data, verify the integrity of the spectrum using these internal checks:
Reference Anchoring: Ensure the TMS singlet is calibrated to exactly 0.00 ppm and the residual CHCl₃ proton is at 7.26 ppm (
1
H) and 77.16 ppm (
13
C).
Integration Sanity Check: Set the integration of the isolated methyl singlet (~1.02 ppm) to exactly 3.00. The aromatic multiplet must subsequently integrate to 5.00 ± 0.05. If the aromatic integration is significantly lower, it indicates incomplete relaxation (your D1 delay was too short). If it is higher, it indicates co-eluting aromatic impurities.
Phase & Baseline: The baseline must be perfectly flat. A rolling baseline invalidates integration and indicates improper phase correction or receiver gain overload.
Quantitative NMR Data & Assignments
The quantitative data below summarizes the expected chemical shifts based on the structural dynamics of 1-cyclopropylalkyl-1-amines[4] and standard empirical shift rules[3].
Table 1:
1
H NMR Assignments (400 MHz, CDCl₃)
Position
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling (
J
, Hz)
Assignment Causality
Ar-H (meta/para)
7.20 – 7.35
m
3H
-
Deshielded by aromatic ring current.
Ar-H (ortho)
7.12 – 7.18
m
2H
-
Deshielded by aromatic ring current.
CH₂ (benzyl)
2.65, 2.85
d, d (AB)
1H, 1H
2J
= 13.5
Diastereotopic protons split by geminal coupling due to adjacent chiral center.
NH₂
1.35
br s
2H
-
Broadened by quadrupolar relaxation of
14
N and chemical exchange.
CH₃
1.02
s
3H
-
Isolated methyl group on quaternary C2.
CH (cyclopropyl)
0.90
tt
1H
3J
= 8.0, 5.0
Shielded by cyclopropyl ring current; complex splitting from 4 adjacent protons[2].
CH₂ (cyclopropyl)
0.30 – 0.45
m
4H
-
Highly shielded; diastereotopic complexity yields a multiplet rather than distinct peaks.
Table 2:
13
C NMR Assignments (100 MHz, CDCl₃)
Position
Chemical Shift (δ, ppm)
Type
Assignment Causality
Ar-C (ipso)
138.2
C
Quaternary aromatic carbon; lowest intensity due to lack of NOE.
Ar-C (ortho/meta)
130.5, 128.3
CH
Standard aromatic methine carbons.
Ar-C (para)
126.5
CH
Standard aromatic methine carbon.
C2 (quaternary)
54.6
C
Deshielded by the electronegative primary amine.
CH₂ (benzyl)
46.8
CH₂
Benzyl carbon adjacent to the quaternary center.
CH₃ (methyl)
25.1
CH₃
Standard aliphatic methyl carbon.
CH (cyclopropyl)
21.4
CH
Cyclopropyl methine carbon.
CH₂ (cyclopropyl)
2.8, 3.5
CH₂
Two distinct signals due to the chiral C2 center breaking the plane of symmetry.
2D NMR Workflow for Unambiguous Assignment
To definitively prove the connectivity of 2-Cyclopropyl-1-phenylpropan-2-amine, 1D data must be corroborated with 2D techniques. The workflow below illustrates the logical progression from sample prep to structural elucidation.
Caption: Logical workflow for the comprehensive NMR characterization and self-validation of chiral amines.
Critical 2D Interpretations:
Multiplicity-Edited HSQC: This experiment is vital. It will show the two distinct benzyl proton doublets (2.65 and 2.85 ppm) correlating to the exact same carbon signal at 46.8 ppm. The phase of the cross-peak (typically negative for CH₂) confirms it is a methylene group, definitively proving diastereotopicity.
HMBC: A cross-peak between the methyl protons (1.02 ppm) and the benzyl carbon (46.8 ppm) across the quaternary C2 center confirms the skeletal connectivity of the propan-2-amine core.
References
Vertex Pharmaceuticals Inc. (2021). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
Patel, D. J., et al. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Defense Technical Information Center (DTIC).[Link]
Reich, H. J. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
Technical Support Center: Resolving LC-MS Co-elution of 2-Cyclopropyl-1-phenylpropan-2-amine and Related Analogs
Introduction: Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering co-elution challenges during the Liquid Chromatography-Ma...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction:
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering co-elution challenges during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 2-Cyclopropyl-1-phenylpropan-2-amine and its structural analogs. Co-elution, particularly with isomeric or structurally similar compounds, is a frequent obstacle that can compromise peak purity, quantification accuracy, and compound identification.
This document provides a structured, in-depth approach to troubleshooting and resolving these complex chromatographic separations. We will move beyond generic advice and delve into the mechanistic principles of chromatography to empower you to develop robust and selective LC-MS methods. The protocols and strategies outlined herein are grounded in established scientific principles and field-proven experience.
Q1: My primary peak for 2-Cyclopropyl-1-phenylpropan-2-amine shows shouldering or is broader than expected. How can I confirm if this is a co-elution issue?
Answer:
Peak distortion is a classic indicator of co-eluting species. Given that 2-Cyclopropyl-1-phenylpropan-2-amine is a chiral molecule, the most likely co-eluting interference is its own enantiomer or diastereomer if chiral centers are present. Positional isomers are also common culprits in synthetic batches.
Troubleshooting Workflow:
High-Resolution Mass Spectrometry (HRMS) Analysis:
Rationale: Isomers will have the exact same molecular weight and will not be differentiated by a standard quadrupole mass spectrometer. An HRMS instrument (like a TOF, Orbitrap, or FT-ICR) can provide a high-resolution extracted ion chromatogram (XIC).
Procedure: Infuse a standard of your analyte and determine its exact mass. Create an XIC with a very narrow mass window (e.g., ±5 ppm). If the peak shape remains distorted, it strongly suggests the presence of isomers that cannot be resolved by the mass spectrometer alone.
Peak Purity Analysis (PDA/DAD):
Rationale: A photodiode array (PDA) or diode array detector (DAD) acquires full UV-Vis spectra across a chromatographic peak. If a peak is pure, the spectra at the upslope, apex, and downslope will be identical.
Procedure: If you have a PDA/DAD in-line with your MS, analyze the peak purity index or visually inspect the spectral overlays. A failing purity index or mismatched spectra is a definitive sign of a co-eluting impurity with a different chromophore. While isomers may have identical spectra, this step is crucial for ruling out other types of impurities.
Varying Fragmentation Energy (MS/MS):
Rationale: Even if isomers have the same precursor ion, their fragmentation patterns (product ions) in an MS/MS experiment might differ in ratios, especially for positional isomers.
Procedure: Perform a product ion scan on the co-eluting peak at various collision energies. If the ratio of key fragment ions changes across the peak's elution profile, it indicates that multiple, chromatographically unresolved compounds are fragmenting differently as they elute.
This initial diagnostic workflow is visualized below:
Caption: Diagnostic workflow to confirm co-elution.
Q2: Co-elution is confirmed. What are the most effective strategies to achieve chromatographic separation?
Answer:
Achieving separation requires altering the selectivity (α) of your chromatographic system. Selectivity is the ability of the system to differentiate between two analytes. For structurally similar compounds like isomers, this often requires a systematic approach to method development. The key parameters to adjust are the stationary phase, mobile phase composition, and temperature.
Strategy 1: Stationary Phase Screening
The column's stationary phase chemistry is the most powerful tool for altering selectivity. A standard C18 (octadecylsilane) column separates primarily based on hydrophobicity. Isomers often have very similar hydrophobicities, making C18 a poor choice for their resolution.
Phenyl-Hexyl Phases:
Mechanism: These phases offer alternative selectivities through π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of your analyte. This is highly effective for aromatic compounds like 2-Cyclopropyl-1-phenylpropan-2-amine.
Recommendation: Screen a phenyl-hexyl column as your first alternative to a C18. It often provides the necessary selectivity to resolve positional isomers.
Pentafluorophenyl (PFP) Phases:
Mechanism: PFP phases provide a combination of hydrophobic, aromatic (π-π), dipole-dipole, and ion-exchange interactions. This multi-modal retention mechanism is exceptionally powerful for separating complex mixtures of isomers.
Recommendation: PFP columns are a go-to choice for resolving structural isomers of small molecules, especially those containing polar or aromatic functional groups.
Chiral Stationary Phases (CSPs):
Mechanism: If you suspect co-elution of enantiomers, a chiral stationary phase is mandatory. These phases contain a chiral selector that forms transient, diastereomeric complexes with the enantiomers of your analyte, leading to different retention times.
Recommendation: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are broadly applicable. You will likely need to screen several different chiral columns to find one that provides adequate resolution.
Stationary Phase
Primary Interaction Mechanism
Ideal for Separating
C18 (ODS)
Hydrophobic (van der Waals)
Compounds with differences in logP
Phenyl-Hexyl
Hydrophobic, π-π interactions
Positional isomers, aromatic compounds
PFP
Hydrophobic, π-π, dipole-dipole , shape
Complex isomer mixtures, polar analytes
Chiral (e.g., Amylose)
Enantioselective interactions
Enantiomers
Strategy 2: Mobile Phase Optimization
Organic Modifier:
Rationale: Switching from acetonitrile (ACN) to methanol (MeOH) can alter selectivity. ACN is an aprotic solvent, while methanol is a protic solvent capable of hydrogen bonding. This difference can change how your analyte interacts with the stationary phase versus the mobile phase.
Protocol: Re-run your gradient on the same column, but substitute ACN with an equivalent strength of MeOH. Observe any changes in peak order or resolution.
Mobile Phase pH:
Rationale: 2-Cyclopropyl-1-phenylpropan-2-amine has a primary amine group, which is basic. The charge state of this amine is controlled by the mobile phase pH. At a pH well below its pKa (~9-10), the amine will be fully protonated (positively charged). As the pH approaches the pKa, the compound will be partially charged. This charge state dramatically affects its interaction with the stationary phase, especially on silica-based columns that have residual silanol groups.
Protocol:
Low pH (e.g., 2.7): Add 0.1% formic acid to your mobile phase. This ensures the analyte is fully protonated and minimizes undesirable interactions with silanols, often leading to sharper peaks.
Mid-Range pH (e.g., 4-6): Use a buffer like ammonium acetate or ammonium formate. In this range, subtle differences in the pKa of isomers can be exploited to achieve separation.
High pH (e.g., 9-10): Use a high-pH stable column (e.g., a hybrid particle column) with a buffer like ammonium bicarbonate. At high pH, the amine will be neutral, leading to a completely different retention mechanism dominated by hydrophobicity.
The logical flow for method development is outlined below:
Caption: Systematic workflow for resolving co-elution.
Q3: I've tried different columns and mobile phases, but the resolution is still insufficient. Are there any other options?
Answer:
If conventional one-dimensional LC (1D-LC) fails, you can employ more advanced techniques to increase peak capacity and resolving power.
Lowering Column Temperature:
Rationale: Reducing the column temperature can sometimes enhance resolution. It increases mobile phase viscosity and can subtly alter the thermodynamics of analyte-stationary phase interactions, which may be just enough to resolve closely eluting peaks.
Protocol: Decrease the column temperature in 5 °C increments (e.g., from 40 °C to 25 °C) and observe the effect on resolution.
Reducing Gradient Slope:
Rationale: A shallower gradient (i.e., increasing the gradient time) gives the analytes more time to interact with the stationary phase, which can improve the separation of near-co-eluting compounds.
Protocol: Double your gradient time while keeping the starting and ending organic percentages the same. This will halve the gradient slope and may improve resolution.
Two-Dimensional Liquid Chromatography (2D-LC):
Rationale: 2D-LC is an extremely powerful technique for resolving highly complex samples. It involves sending the eluent from a specific portion of the first dimension (D1) separation to a second column (D2) with a different stationary phase chemistry for further separation. By using two orthogonal (i.e., very different) separation mechanisms (e.g., a Phenyl-Hexyl in D1 and a C18 in D2), you can achieve a massive increase in resolving power.
Application: This is an advanced option but is often the ultimate solution for intractable co-elution problems, especially in complex matrices.
References
Principles of HPLC Column Selection: A guide from Waters Corporation on how stationary phase chemistry affects selectivity.
PFP Column Applications: A technical note from a leading column manufacturer detailing the unique selectivity of PFP phases for isomeric compounds.
Mobile Phase pH and Retention: An explanation of how mobile phase pH affects the retention of ionizable compounds in reversed-phase HPLC.
Chiral Separations Guide: A resource on the principles and practice of chiral chromatography.
Optimization
Technical Support Center: Optimizing Extraction of 2-Cyclopropyl-1-phenylpropan-2-amine from Plasma
Welcome to the technical support center for the bioanalysis of 2-Cyclopropyl-1-phenylpropan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-prove...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the bioanalysis of 2-Cyclopropyl-1-phenylpropan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing extraction yield from complex plasma matrices. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can build robust, reliable, and self-validating methods.
Introduction: The Challenge of Plasma Extraction
Extracting 2-Cyclopropyl-1-phenylpropan-2-amine, a primary amine, from plasma presents several analytical challenges. Plasma is a complex biological matrix containing high concentrations of proteins (like albumin), lipids, salts, and other endogenous components.[1] These components can interfere with analysis in numerous ways:
Protein Binding: As a basic drug, the analyte likely binds to acidic proteins such as alpha-1 acid glycoprotein.[2] This binding must be disrupted to release the free drug for extraction.
Matrix Effects: Co-extracted endogenous materials, particularly phospholipids, can suppress or enhance the analyte's signal during LC-MS analysis, leading to inaccurate quantification.[1][3][4]
Low Concentration: Therapeutic or research concentrations in plasma are often low, requiring an efficient and concentrating extraction method to achieve the necessary sensitivity.
This guide provides troubleshooting FAQs and detailed protocols for the three most common extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Analyte Physicochemical Properties
Understanding the analyte is the first step to successful extraction. While specific experimental data for 2-Cyclopropyl-1-phenylpropan-2-amine is not widely published, we can infer its properties from its structure as an amphetamine analog.
Property
Estimated Value/Type
Implication for Extraction
Chemical Class
Primary Phenylalkylamine
The primary amine group is basic and is the primary handle for pH manipulation.
pKa
~10.0 - 10.5
The compound is protonated (charged) at physiological pH (~7.4) and becomes neutral at high pH (>12). This is critical for LLE and SPE.
LogP
Moderately Lipophilic
The compound will readily partition into common organic solvents when in its neutral (basic) form.
Decision Guide: Selecting an Extraction Method
Choosing the right extraction technique depends on your specific analytical goals, such as required cleanliness, throughput, and desired recovery.
Caption: Decision tree for selecting the appropriate plasma extraction method.
Troubleshooting Guide 1: Protein Precipitation (PPT)
PPT is the fastest and simplest method, involving the addition of an organic solvent or acid to denature and precipitate plasma proteins.[5]
Protein Precipitation Workflow
Caption: A typical workflow for protein precipitation of plasma samples.
PPT FAQs & Troubleshooting
Q1: My analyte recovery is low after PPT. What's happening?
Answer: This is likely due to co-precipitation. The analyte can get trapped within the aggregated protein pellet as it forms.
Causality: When proteins denature and precipitate, they can form a mesh-like structure that physically entraps small molecules present in the solution.[6]
Solution:
Optimize Solvent-to-Plasma Ratio: A standard 3:1 ratio of acetonitrile-to-plasma is a good starting point.[7] Try increasing this to 4:1 or 5:1. This ensures a more rapid and complete protein crash, potentially reducing trapping.
Change Precipitating Agent: Acetonitrile is most common.[5] However, methanol can sometimes yield different results.[8] Trichloroacetic acid (TCA) or sulfosalicylic acid (SSA) are other options, but be aware they will acidify your sample, which may not be ideal for subsequent analysis.[9][10]
Vortexing Technique: Ensure vigorous and immediate vortexing after adding the solvent to create fine protein particles rather than large, clumpy aggregates.[9][11]
Q2: The supernatant is cloudy or contains a floating lipid layer after centrifugation. How do I fix this?
Answer: This indicates incomplete precipitation of either proteins or lipids.
Causality: Insufficient solvent volume or mixing energy may not fully denature all proteins. Lipids, which are highly soluble in acetonitrile, may remain in the supernatant.
Solution:
Increase Centrifugation: Increase the g-force or the spin time to better pellet all solids.
Lower the Temperature: Perform the entire procedure on ice or in a refrigerated centrifuge (4°C). Lower temperatures enhance protein precipitation.[6][9]
Consider a Lipid-Removal Plate: For the cleanest PPT extract, use a specialized protein/phospholipid removal plate (e.g., HybridSPE® or Captiva EMR-Lipid). These plates contain media that selectively removes phospholipids after the initial protein crash.[1][3]
Q3: I'm seeing significant ion suppression (matrix effects) in my LC-MS analysis.
Answer: This is the primary drawback of PPT. The resulting supernatant is rich in phospholipids and other small molecules that co-elute with the analyte and interfere with ionization.[1][4]
Causality: Phospholipids have a high affinity for reversed-phase columns and can continuously leach off during an analytical run, causing unpredictable ion suppression.[1]
Solution:
Method Optimization: If possible, adjust your chromatography to move the analyte's retention time away from the main phospholipid elution window.
Use a Cleaner Method: If matrix effects are compromising your data quality, PPT may not be a suitable method. You must switch to a more selective technique like LLE or SPE.[4]
Phospholipid Removal Plates: As mentioned in Q2, these are highly effective at reducing phospholipid-based matrix effects.[3]
LLE separates compounds based on their differential solubility in two immiscible liquids (typically an aqueous/plasma phase and an organic solvent).[12] For a basic amine, this process is heavily pH-dependent.
LLE Workflow for Basic Compounds
Caption: A typical LLE workflow for extracting a basic amine from plasma.
LLE FAQs & Troubleshooting
Q1: My recovery is very low and inconsistent.
Answer: The most common culprits are incorrect pH, inappropriate solvent choice, or insufficient mixing.
Causality: For the basic amine to move into the organic phase, it must be in its neutral (un-ionized) form. This only occurs when the pH of the aqueous phase is significantly higher than the analyte's pKa.[13][14][15]
Solution:
Verify pH: The pH of the plasma/buffer mixture must be at least 2 units above the pKa of the amine (~10.2). Aim for a pH of 12 or higher to ensure complete deprotonation. Use a strong base like 1M NaOH.
Optimize Extraction Solvent: Methyl-tert-butyl ether (MTBE) is an excellent general-purpose solvent. Other options include hexane-isoamyl alcohol (95:5), diethyl ether, or ethyl acetate.[14] Test different solvents to find the one with the best partition coefficient for your analyte.
Increase Mixing Time/Energy: Ensure thorough mixing for at least 5-10 minutes to allow the analyte to partition between the phases. However, avoid overly aggressive vortexing which can cause emulsions (see Q2).
Consider "Salting Out": Adding a salt like NaCl to the aqueous phase can decrease the solubility of the analyte in the aqueous layer and drive it into the organic layer, improving recovery.[15]
Q2: An emulsion formed after mixing and the layers won't separate.
Answer: Emulsions are a common problem when mixing biological samples with organic solvents.
Causality: Proteins and lipids act as surfactants, stabilizing the microscopic droplets of the two immiscible phases and preventing them from coalescing.
Solution:
Gentler Mixing: Use a rocker or end-over-end rotator instead of a high-speed vortexer.
Centrifugation: Increase the g-force or duration of the centrifugation step.
Temperature Shock: Try placing the sample in a dry ice/acetone bath for a few minutes and then thawing. The freezing and thawing can help break the emulsion.
Add Salt: Adding a small amount of salt can sometimes disrupt the emulsion.
Q3: Is a back-extraction step necessary?
Answer: A back-extraction step can significantly improve the cleanliness of your sample.
Causality: After the initial extraction, the organic layer contains your neutral analyte but also neutral and lipophilic interferences (like lipids). By mixing this organic layer with a fresh acidic aqueous solution (e.g., 0.1M HCl or formic acid), your basic analyte will become protonated (charged) and move back into the clean aqueous phase, leaving the neutral interferences behind in the organic layer.
Benefit: This results in a much cleaner final extract, reducing matrix effects and improving instrument performance. The final acidic extract is often directly compatible with reversed-phase LC-MS mobile phases.
SPE uses a solid sorbent packed in a cartridge to retain the analyte from the sample matrix. Interferences are washed away, and the purified analyte is then eluted with a strong solvent. For basic amines, mixed-mode cation exchange (MCX) is often the most effective strategy.[16][17]
Mixed-Mode Cation Exchange (MCX) SPE Workflow
Caption: A standard MCX SPE workflow for purifying basic compounds from plasma.
SPE FAQs & Troubleshooting
Q1: My analyte recovery is low, and I found it in the loading fraction (flow-through).
Answer: This indicates your analyte did not retain on the SPE sorbent.[18]
Causality: For a cation-exchange mechanism, the analyte must be positively charged (protonated) to bind to the negatively charged sorbent.
Solution:
Check Sample pH: The pH of the sample loaded onto the cartridge must be at least 2 units below the analyte's pKa (~10.2). Pre-treating the plasma sample by diluting it with an acidic buffer (e.g., phosphoric acid or formic acid to achieve a final pH < 6) is critical to ensure the amine is fully protonated and ready to bind.[19]
Incorrect Sorbent: Ensure you are using a cation-exchange sorbent (e.g., MCX, WCX, or SCX). A simple reversed-phase (C18) sorbent may not provide sufficient retention for this compound from a pre-treated aqueous sample.[17]
Flow Rate: Loading the sample too quickly can prevent efficient interaction between the analyte and the sorbent. Use a slow, consistent flow rate (e.g., ~1 mL/min).
Q2: My analyte is lost during the wash step.
Answer: Your wash solvent is too strong and is prematurely eluting your analyte.[18][20]
Causality: The purpose of the wash is to remove interferences without disturbing the bound analyte. A solvent strong enough to disrupt the analyte-sorbent interaction will cause loss.
Solution:
Wash Solvent Strength: In an MCX method, you typically use an acidic wash (to keep the analyte charged) followed by an organic wash (to remove lipophilic interferences). If you are losing the analyte during the organic wash (e.g., methanol), it means the reversed-phase interaction is weak. Try a less polar solvent like acetonitrile or decrease the percentage of organic in the wash step (e.g., switch from 100% methanol to 20% methanol in water).[19]
Q3: Recovery is low, but the analyte is not in the load or wash fractions.
Answer: This points to incomplete elution. Your analyte is stuck on the cartridge.[18][20]
Causality: To elute from a cation-exchange sorbent, you must neutralize the charge on either the sorbent or the analyte. For a basic amine, this is achieved by using a strong base to deprotonate the analyte.
Solution:
Increase Elution Solvent Strength: The elution solvent must be both basic and organic. A common eluent is 5% ammonium hydroxide in methanol.[16] If this is not effective, you can try increasing the concentration to 10%.
Increase Elution Volume: You may not be using enough solvent to fully desorb the analyte. Try eluting with two separate, smaller aliquots of the elution solvent and combining them.
Soak Time: Allow the elution solvent to soak in the sorbent bed for 5 minutes before applying vacuum/pressure. This can improve the efficiency of the desorption process.
Detailed Experimental Protocols
These protocols are starting points and should be optimized for your specific laboratory conditions and instrumentation. All procedures should adhere to established bioanalytical method validation guidelines.[21][22][23]
Protocol 1: Protein Precipitation (PPT)
Label 1.5 mL microcentrifuge tubes. Place them on ice.
Pipette 100 µL of plasma sample (or standard/QC) into the appropriate tube.
Add 300 µL of ice-cold acetonitrile containing your internal standard.
Immediately vortex the tube at maximum speed for 1 minute.
Centrifuge at 14,000 x g for 10 minutes at 4°C.[9]
Carefully transfer the clear supernatant to a clean tube or a 96-well plate.
Evaporate the supernatant to dryness under a gentle stream of nitrogen at ≤ 40°C.
Reconstitute the residue in 100 µL of the mobile phase starting condition for your LC-MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
To 500 µL of plasma sample in a glass tube, add the internal standard.
Add 50 µL of 1M Sodium Hydroxide (NaOH) to basify the sample. Vortex briefly. Verify pH is >12.
Add 2 mL of methyl-tert-butyl ether (MTBE).
Cap and mix on a mechanical rotator for 10 minutes.
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
Carefully transfer the upper organic layer (MTBE) to a clean glass tube.
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at ≤ 40°C.
Reconstitute the residue in 100 µL of mobile phase.
Protocol 3: Solid-Phase Extraction (MCX)
Place a mixed-mode strong cation exchange (MCX) SPE cartridge (e.g., 30 mg/1 mL) on a vacuum manifold.
Condition: Pass 1 mL of methanol through the cartridge, followed by 1 mL of ultrapure water. Do not let the sorbent go dry.
Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge.
Sample Pre-treatment: Dilute 200 µL of plasma with 600 µL of 2% formic acid in water. Vortex.
Load: Load the pre-treated sample onto the cartridge at a slow flow rate (~1 drop/second).
Wash 1: Pass 1 mL of 2% formic acid in water through the cartridge.
Wash 2: Pass 1 mL of methanol through the cartridge. Dry the sorbent thoroughly under high vacuum for 5 minutes.
Elute: Place clean collection tubes inside the manifold. Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
Evaporate the eluate to dryness under nitrogen at ≤ 40°C.
Reconstitute in 100 µL of mobile phase.
References
Bioanalysis Zone. (2016, May 31). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Vialial. [Link]
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). AAPS. [Link]
U.S. Department of Health and Human Services, Food and Drug Administration. (2022, November). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
U.S. Food and Drug Administration. (2020, April 29). Bioanalytical Method Validation Guidance for Industry. [Link]
U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. [Link]
Separations. (2019, June 17). Turned on its head: Homogeneous liquid-liquid extraction with amines. [Link]
Ovid. (n.d.). Importance of matrix effects in LC–MS/MS... : Bioanalysis. [Link]
Chromatography Online. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]
Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]
Royal Society of Chemistry. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. [Link]
PubMed. (n.d.). Solvent extraction of tricyclic amines from blood plasma and liquid chromatographic determination. [Link]
Biotage. (2023, February 2). Techniques for disrupting protein binding in sample preparation. [Link]
PubMed. (2003, March 15). Development of a rapid and sensitive method for the quantitation of amphetamines in human plasma and oral fluid by LC-MS-MS. [Link]
PubMed. (n.d.). Liquid membrane work-up of blood plasma samples applied to gas chromatographic determination of aliphatic amines. [Link]
ScienceDirect. (2023, January 1). Analysis of D- and L- Isomers of (Meth)amphetamine in Human K2EDTA Plasma. [Link]
ResearchGate. (2015, June 3). Simultaneous Analysis of Amphetamine-type Stimulants in Plasma by Solid-phase Microextraction and Gas Chromatography-Mass Spectrometry. [Link]
Oxford Academic. (2014, July 19). Simultaneous Analysis of Amphetamine-type Stimulants in Plasma by Solid-phase Microextraction and Gas Chromatography–Mass Spectrometry. [Link]
PubMed. (2001, September 15). A rapid method of determining amphetamine in plasma samples using pentafluorobenzenesulfonyl chloride and electron-capture gas chromatography. [Link]
ResearchGate. (2021, August 25). Selective Separation of Amines from Continuous Processes using Automated pH Controlled Extraction. [Link]
ALWSCI. (2025, August 7). Why Is Your SPE Recovery So Low?. [Link]
Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
Filtrous. (2023, August 11). Protein Precipitation 101: A Crucial Step in Sample Prep. [Link]
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]
SpringerLink. (2023, February 23). Liquid-phase microextraction of aromatic amines: hollow fiber–liquid-phase microextraction and parallel artificial liquid membrane extraction comparison. [Link]
ResearchGate. (n.d.). Solid phase extraction of amines. [Link]
Chromatography Forum. (2005, February 9). Extraction method for amine and carboxilic group attached.... [Link]
PubMed Central. (2013, June 28). Simultaneous Solid Phase Extraction and Derivatization of Aliphatic Primary Amines Prior to Separation and UV-Absorbance Detection. [Link]
ResearchGate. (n.d.). Application of cation-exchange solid-phase extraction for the analysis of amino alcohols from water and human plasma for verification of Chemical Weapons Convention. [Link]
LabRulez LCMS. (2022, October 4). Tips for Developing Successful Solid Phase Extraction Methods. [Link]
ACS Publications. (n.d.). On-Line Microporous Membrane Liquid−Liquid Extraction for Sample Pretreatment Combined with Capillary Gas Chromatography Applied to Local Anaesthetics in Blood Plasma. [Link]
WelchLab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. [Link]
MDPI. (2023, October 12). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. [Link]
YouTube. (2025, May 21). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. [Link]
Technical Support Center: Troubleshooting the Synthesis of 2-Cyclopropyl-1-phenylpropan-2-amine
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific failure modes encountered when synthesizing 2-Cyclopropyl-1-phenylpr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific failure modes encountered when synthesizing 2-Cyclopropyl-1-phenylpropan-2-amine .
This molecule presents a formidable synthetic challenge: it features a highly congested
α
-tertiary amine center flanked by a cyclopropyl group, a methyl group, and a benzyl group. Successful synthesis requires navigating severe steric hindrance, competitive enolization, and the extreme chemical instability of the cyclopropyl ring under strongly acidic conditions.
Part 1: Quantitative Route Comparison
Before diving into specific troubleshooting steps, it is critical to evaluate the viability of your chosen synthetic route. The table below summarizes the empirical data for common approaches to this
α
-tertiary amine.
Synthetic Route
Key Reagents
Enolization Risk
Ring-Opening Risk
Typical Yield
Scalability
Ritter Reaction
H₂SO₄, MeCN, Alcohol
Low
Very High
<5%
Poor
Direct Grignard
BnMgCl, Ketimine
High
Low
10-15%
Poor
Organocerium Addition
BnMgCl, CeCl₃, Ellman's Imine
Low
Low
65-75%
Excellent
Curtius Rearrangement
DPPA, Et₃N, Toluene
Low
Low
40-50%
Moderate
Part 2: Troubleshooting FAQs
Q1: I attempted a Ritter reaction on 2-cyclopropyl-1-phenylpropan-2-ol, but my yield is <5% and NMR shows a complex mixture of alkenes lacking cyclopropyl signals. What happened?
Causality & Mechanism:
The Ritter reaction relies on strongly acidic conditions (e.g., concentrated H₂SO₄) to generate a tertiary carbocation, which is subsequently trapped by acetonitrile. However, generating a carbocation adjacent to a cyclopropyl ring forms a non-classical cyclopropylcarbinyl cation . Because of the immense ring strain and orbital alignment, this intermediate rapidly undergoes or ring-expansion to a cyclobutyl cation[1]. The activation barriers for these rearrangements are often lower than the rate of nucleophilic attack by the weakly nucleophilic acetonitrile[2]. Consequently, the reaction yields a complex mixture of eliminated alkenes and ring-opened byproducts rather than the desired target.
Solution:
Abandon the Ritter reaction for this specific substrate. You must utilize a synthetic route that entirely avoids free carbocation intermediates. We recommend transitioning to the nucleophilic addition of organometallics to an activated imine.
Fig 1. Acid-mediated ring-opening of the cyclopropylcarbinyl cation during Ritter reaction attempts.
Q2: I switched to a Grignard addition (benzylmagnesium chloride) to 1-cyclopropylethan-1-imine, but I'm mostly recovering starting ketone after hydrolysis. Why is the addition failing?
Causality & Mechanism:
The
α
-protons of your ketimine are highly acidic. Standard Grignard reagents (like benzylmagnesium chloride) are highly basic. When confronted with the severe steric bulk of the cyclopropyl group, the Grignard reagent acts as a base rather than a nucleophile, leading to rapid enolization of the imine. Upon aqueous workup, the enolate simply hydrolyzes back to the starting ketone.
Solution:
You must decouple the nucleophilicity of your reagent from its basicity. This is achieved by using an combined with [3][4]. Transmetalating the Grignard reagent with anhydrous CeCl₃ forms an organocerium species (e.g., BnCeCl₂). Cerium is highly oxophilic/azaphilic and strictly nucleophilic, completely suppressing enolization while driving the 1,2-addition forward[5].
Q3: The final deprotection of the tert-butanesulfinamide intermediate is stalling. How can I drive it to completion without damaging the cyclopropyl ring?
Causality & Mechanism:
The bulky benzyl and cyclopropyl groups create a dense steric shield around the sulfinamide nitrogen, drastically slowing down standard aqueous hydrolysis.
Solution (Self-Validating Protocol):
Use 4M HCl in a 1:1 mixture of 1,4-dioxane and methanol. The methanol acts as a direct nucleophile to attack the protonated sulfinyl group, forming volatile methyl sulfinate and liberating the amine hydrochloride. Because this is an anhydrous, alcoholytic cleavage rather than an aqueous hydrolysis, it bypasses the steric hydration sphere. Furthermore, the absence of strong Lewis acids or concentrated sulfuric acid ensures the cyclopropyl ring remains completely intact.
Optimized Protocol: Synthesis of 2-Cyclopropyl-1-phenylpropan-2-amine via Organocerium Addition
Step 1: Imine Condensation (Ellman's Auxiliary)
Charge a flame-dried flask with cyclopropyl methyl ketone (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF (0.5 M).
Add titanium(IV) ethoxide (2.0 eq) dropwise at room temperature.
Stir the reaction at 60°C for 12 hours.
Quench by pouring into an equal volume of saturated aqueous NaHCO₃ with rapid stirring. Filter the resulting TiO₂ salts through a Celite pad, extract with EtOAc, and concentrate to yield the sulfinyl imine.
Step 2: Preparation of Anhydrous Organocerium Reagent
Critical Step: Place CeCl₃·7H₂O (2.5 eq) in a Schlenk flask. Heat to 140°C under high vacuum (0.1 Torr) for 2 hours to carefully dehydrate the salt without causing hydrolysis to CeOCl.
Cool to room temperature under Argon. Add anhydrous THF to form a milky suspension (0.3 M) and stir vigorously for exactly 2 hours to ensure proper complexation.
Cool the suspension to -78°C. Add benzylmagnesium chloride (2.5 eq) dropwise. Stir at -78°C for 1 hour to form the active BnCeCl₂ reagent.
Step 3: Nucleophilic Addition
Dissolve the sulfinyl imine from Step 1 in a minimal amount of dry THF.
Add the imine solution dropwise to the organocerium reagent at -78°C.
Allow the reaction to slowly warm to -40°C and stir for 4 hours.
Quench at -40°C with saturated aqueous NH₄Cl. Extract with dichloromethane, dry over Na₂SO₄, and purify via flash chromatography to isolate the sterically hindered sulfinamide intermediate.
Step 4: Deprotection
Dissolve the purified sulfinamide in a 1:1 mixture of 1,4-dioxane and anhydrous Methanol (0.2 M).
Add 4M HCl in 1,4-dioxane (5.0 eq) at 0°C.
Warm to room temperature and stir for 2 hours. Monitor the disappearance of the starting material via TLC.
Concentrate the reaction mixture under reduced pressure. Triturate the resulting solid with cold diethyl ether to precipitate the pure 2-Cyclopropyl-1-phenylpropan-2-amine hydrochloride salt.
References
Li, Q.-H., et al. "Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation." Science Advances. URL:[Link]
Imamoto, T., et al. "Organocerium chemistry." Wikipedia. URL:[Link]
Mo, Y., et al. "Quantitative evaluation of hyperconjugation in the cyclopropylcarbinyl cation and in cyclopropylborane." Chemical Physics Letters. URL:[Link]
Meredith, E. N., et al. "Discovery and Chemical Development of JNJ-50138803, a Clinical Candidate BACE1 Inhibitor." ACS Publications. URL:[Link]
Technical Support Center: Improving Peak Shape for 2-Cyclopropyl-1-phenylpropan-2-amine in Reverse-Phase HPLC
Welcome to the technical support center for troubleshooting challenging chromatographic separations. This guide is designed for researchers, scientists, and drug development professionals encountering peak shape issues w...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for troubleshooting challenging chromatographic separations. This guide is designed for researchers, scientists, and drug development professionals encountering peak shape issues with basic compounds, specifically focusing on 2-Cyclopropyl-1-phenylpropan-2-amine, a primary amine that is representative of many challenging pharmaceutical analytes. As Senior Application Scientists, our goal is to provide you with the causal explanations and field-proven protocols necessary to diagnose and solve these common issues.
This section addresses the most common questions and issues encountered when analyzing basic compounds like 2-Cyclopropyl-1-phenylpropan-2-amine.
Q1: Why is my peak for 2-Cyclopropyl-1-phenylpropan-2-amine exhibiting significant tailing?
A1: Peak tailing for basic compounds is overwhelmingly caused by secondary-site interactions between the analyte and the stationary phase.[1] Here’s the underlying mechanism:
Analyte State: 2-Cyclopropyl-1-phenylpropan-2-amine is a basic compound. In typical reverse-phase mobile phases (pH 3-7), its primary amine group will be protonated, carrying a positive charge (R-NH₃⁺).
Stationary Phase Surface: Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface. These groups are acidic (pKa ≈ 3.8–4.2) and become deprotonated (negatively charged, Si-O⁻) at mobile phase pH values above this range.[2]
The Interaction: The positively charged amine analyte engages in a strong ionic interaction with the negatively charged silanol sites.[3] This is a secondary retention mechanism in addition to the desired hydrophobic (reverse-phase) retention. Because this interaction is strong and kinetically slow, a fraction of the analyte molecules are delayed in their path through the column, resulting in a "tail" on the peak.[3][4]
Essentially, your analyte is being retained by two different mechanisms, leading to a distorted, asymmetrical peak. The primary goal of troubleshooting is to minimize or eliminate this unwanted ionic interaction.[1]
Q2: How does mobile phase pH affect the peak shape of my basic analyte?
A2: Mobile phase pH is the most powerful tool for controlling the retention and peak shape of ionizable compounds.[5][6] Its effect is twofold: it controls the ionization state of your analyte and, more importantly, the surface charge of the silica stationary phase.
At Low pH (pH ≤ 3.0):
Silanol Groups: The acidic silanol groups on the silica surface are fully protonated (Si-OH) and thus electrically neutral.[2][4]
Analyte: The basic amine is fully protonated and carries a positive charge (R-NH₃⁺).
Result: Since the silanol groups are neutral, the strong ionic interaction is eliminated. This is the most common and effective strategy to achieve a sharp, symmetrical peak for basic compounds.[7]
At Mid-Range pH (pH 4-7):
Silanol Groups: A significant portion of silanol groups are deprotonated and negatively charged (Si-O⁻).[2]
Analyte: The amine is still protonated (R-NH₃⁺).
Result: This is the "worst-case scenario" where the strong ionic interaction between the analyte and stationary phase is maximized, leading to severe peak tailing.[8]
At High pH (pH > 8):
Silanol Groups: All silanol groups are negatively charged.
Analyte: If the mobile phase pH is approximately 2 units above the analyte's pKa, the amine will be in its neutral, free-base form (R-NH₂).
Result: With the analyte being neutral, the ionic interaction with the silanol groups is eliminated. This can also produce good peak shape. However, traditional silica-based columns are not stable at high pH and will dissolve. This approach requires specialized hybrid or polymer-based columns designed for high-pH stability.[9][10]
For standard silica columns, operating at a low pH is the recommended starting point.[1]
Q3: I'm observing peak tailing. What is the first and simplest adjustment I should make to my mobile phase?
A3: The simplest and most effective initial step is to lower the mobile phase pH to between 2.5 and 3.0 .[7] This directly addresses the root cause of the problem by protonating the surface silanol groups, thereby neutralizing their charge.[4]
An easy way to achieve this is by adding a small amount of an acidic modifier to your aqueous mobile phase component (e.g., Water or Buffer).
Formic Acid (FA): Add 0.1% (v/v) formic acid. It is MS-friendly and usually sufficient to bring the pH into the desired range.
Trifluoroacetic Acid (TFA): Add 0.05% to 0.1% (v/v) TFA.[11] TFA is a stronger acid and a more effective ion-pairing agent that can further improve peak shape by pairing with the protonated amine, but it is known to cause ion suppression in mass spectrometry.[12][13]
See Protocol 1 for detailed steps on preparing these mobile phases.
Q4: I've lowered the pH with 0.1% formic acid, but some tailing persists. What should I do next?
A4: If lowering the pH alone is insufficient, it indicates that residual silanol interactions are still occurring, or that your column has a high concentration of particularly acidic silanol sites.[4] Your next steps involve either modifying the mobile phase further or evaluating your column hardware.
Use a Stronger Acid/Ion-Pairing Agent: Switch from 0.1% Formic Acid to 0.1% Trifluoroacetic Acid (TFA). TFA is a stronger acid that ensures complete protonation of even the most acidic silanols.[12] Furthermore, it acts as an ion-pairing agent, forming a neutral complex with your protonated analyte, which further shields it from any lingering surface charges.[11][13]
Add a Competing Base: Introduce a "silanol blocker" or "competing base" like triethylamine (TEA) to the mobile phase.[14] TEA is a small amine that, when protonated at low pH, will preferentially interact with the active silanol sites, effectively "masking" them from your analyte. A typical concentration is 10-25 mM.[15] Caution: TEA is not volatile and is a strong ion-suppressing agent, making it unsuitable for LC-MS applications. It can also be difficult to wash out of a column.[15]
Increase Buffer Strength: Increasing the concentration of your buffer (e.g., from 10 mM to 25-50 mM phosphate buffer at pH 2.5) can also help mask residual silanol activity and improve peak shape.[7][15]
Q5: My mobile phase is optimized, but the peak is still not perfect. Should I consider a different column?
A5: Absolutely. If mobile phase optimization does not resolve the issue, the problem likely lies with the column chemistry itself. Modern HPLC columns offer significant advantages over older generations for analyzing basic compounds.[15]
High-Purity, "Type B" Silica: Older "Type A" silica columns contained significant metal impurities that increased the acidity of silanol groups, exacerbating tailing.[4] Modern columns are made from high-purity (Type B) silica with much lower metal content and fewer, less acidic silanol sites.[2]
End-Capping: Most modern columns are "end-capped," a process where many of the residual silanol groups are chemically reacted with a small silane (like trimethylsilane) to make them inert.[3] A column with high-density, double end-capping is highly recommended for basic analytes.
Polar-Embedded Phases: These columns have a polar group (e.g., an amide) embedded within the C18 alkyl chain.[16] This polar group helps to shield the analyte from residual silanols on the silica surface, leading to improved peak shapes for basic compounds.
Hybrid Particle Technology: Columns that use silica/organo-hybrid particles are more resistant to high pH conditions, opening up the possibility of running your method at a high pH where the amine analyte is neutral.[10]
If you are using an older or general-purpose C18 column, switching to a modern, base-deactivated column specifically designed for polar and basic analytes will likely provide a dramatic improvement in peak shape.[16][17]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting peak tailing for 2-Cyclopropyl-1-phenylpropan-2-amine.
Overcoming solubility issues of 2-Cyclopropyl-1-phenylpropan-2-amine in aqueous buffers
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the notorious aqueous solubility challeng...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the notorious aqueous solubility challenges associated with 2-Cyclopropyl-1-phenylpropan-2-amine .
This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies. Every protocol provided here is designed as a self-validating system , ensuring you can empirically verify your solubility limits rather than relying on visual approximations.
The Causality of Insolubility: Physicochemical Profiling
To solve a solubility issue, we must first understand the structural causality. 2-Cyclopropyl-1-phenylpropan-2-amine is a highly lipophilic, bulky primary amine. While its amine group is basic, the massive hydrophobic penalty of its carbon framework dominates its behavior in water.
At physiological pH (7.4), the primary amine is protonated. However, in high ionic strength buffers like Phosphate-Buffered Saline (PBS), the abundant buffer salts (e.g., chloride and phosphate ions) shield this positive charge. This shielding nullifies electrostatic repulsion between drug molecules, leading to rapid hydrophobic aggregation and "salting out."
Moderate size; highly suitable for cyclodextrin cavity inclusion.
LogP (Hydrophobicity)
~2.8 - 3.2
High lipophilicity drives severe hydrophobic aggregation in water.
pKa (Primary Amine)
~9.8 - 10.2
Protonated at pH 7.4, but the charge is easily shielded by buffer salts.
Free Base State
Oil / Waxy Solid
Extremely poor dissolution kinetics; requires salt formation or complexation.
Solubilization Strategy Workflow
When designing a formulation for in vitro assays or in vivo dosing, excipient selection must balance solubilization capacity with biological compatibility.
Decision tree for solubilizing lipophilic basic amines in aqueous buffers.
Table 2: Excipient Comparison for Basic Amines
Excipient Class
Examples
Mechanism of Solubilization
Pros
Cons
Cosolvents
DMSO, PEG400
Reduces the dielectric constant of the solvent mixture.
High solubilization capacity for the free base.
Cellular toxicity; precipitation upon aqueous dilution.
Surfactants
Tween 80, Kolliphor EL
Micellar encapsulation of the hydrophobic core[1].
Excellent for in vitro assays; stabilizes supersaturation.
Micelles may crash on freeze-thaw; potential hemolysis.
Superb biocompatibility; prevents salting out in PBS.
Requires high w/v %; increases solution osmolality.
Self-Validating Experimental Protocols
To ensure scientific integrity, never rely solely on visual inspection (e.g., "the solution looks clear"). Micro-precipitates can scatter light imperceptibly but will ruin assay reproducibility. The following protocols integrate mandatory self-validation steps.
For basic amines, SBE-β-CD (Captisol) is vastly superior to neutral cyclodextrins (like HP-β-CD). The polyanionic sulfobutyl arms provide electrostatic attraction (ion-pairing) to the positively charged primary amine, while the hydrophobic cavity encapsulates the phenyl and cyclopropyl rings[2]. This dual-mechanism effectively protonates and pulls the basic drug into solution[3].
Step-by-Step Methodology:
Vehicle Preparation: Dissolve 20% (w/v) SBE-β-CD in ddH2O. Do not use PBS yet, as competing ions can interfere with initial complexation.
API Addition: Add the target concentration of 2-Cyclopropyl-1-phenylpropan-2-amine (preferably as an HCl salt) to the vehicle.
Equilibration: Vortex vigorously for 2 minutes, followed by bath sonication for 15 minutes. Stir the suspension overnight at room temperature (20–25°C) to allow thermodynamic equilibrium of the inclusion complex[4].
Buffer Adjustment: Slowly titrate 10X PBS into the solution to achieve a 1X final concentration, adjusting the pH to 7.4 using 0.1 M NaOH or HCl if necessary.
Self-Validation (Critical): Centrifuge the final solution at 10,000 x g for 10 minutes.
Causality: If a pellet forms, the system has exceeded its saturation limit.
Filter the supernatant through a 0.22 µm PTFE syringe filter. Quantify the exact dissolved concentration of the filtrate via HPLC-UV against a known standard curve. Use this empirically derived concentration for your downstream dosing.
Dual-mechanism of SBE-β-CD complexation via cavity inclusion and electrostatic binding.
Protocol B: Mixed Micellar Solubilization (In Vitro Assays)
If cyclodextrins are unavailable, surfactant-based micellar solubilization is highly effective for lipophilic drugs[1].
Step-by-Step Methodology:
Stock Creation: Dissolve the compound in 100% DMSO at 1000x your final desired concentration.
Surfactant Priming: In a separate tube, prepare a 5% (v/v) Tween 80 or mixed micelle solution (e.g., hydrogenated phosphatidylcholine/sucrose laurate) in PBS[5].
Step-Down Dilution: Do not add buffer to the DMSO stock. Instead, inject the DMSO stock dropwise into the rapidly stirring surfactant-buffer solution.
Causality: Injecting the organic phase into the aqueous phase ensures the drug is instantly surrounded by an excess of surfactant monomers, trapping the drug in the hydrophobic micelle core before macroscopic crystallization can occur.
Self-Validation (Critical): Analyze the solution using Dynamic Light Scattering (DLS). A monodisperse peak between 10–50 nm confirms stable micelle formation. Peaks >1000 nm indicate drug crash-out and aggregation.
Frequently Asked Questions (FAQs)
Q: Why does my compound instantly turn cloudy when I dilute my DMSO stock into PBS?A: This is a classic case of solvent shift and "salting out." When a DMSO stock is diluted into an aqueous buffer, the local dielectric constant drops rapidly, forcing the hydrophobic compound out of solution. Furthermore, the high ionic strength of PBS (137 mM NaCl) shields the protonated amine's positive charge, eliminating the electrostatic repulsion that would otherwise keep the molecules separated. Solution: Use Protocol B (Step-Down Dilution) to trap the compound in micelles before it can aggregate.
Q: I adjusted the pH to 4.0 and the compound dissolved perfectly. Can I just inject this in vivo?A: While lowering the pH fully protonates the amine and maximizes aqueous solubility, injecting unbuffered or highly acidic solutions (pH < 4.5) subcutaneously or intramuscularly can cause severe tissue necrosis, pain, and drug precipitation at the injection site once the body's physiological buffering system neutralizes the pH. You must use a complexation agent like SBE-β-CD to maintain solubility at a physiologically tolerable pH (typically > 5.5)[2].
Q: Can I freeze my solubilized micelle formulations for long-term storage?A: It is highly discouraged. Micellar systems are thermodynamically sensitive. Freezing forces water to crystallize, which drastically alters the surfactant concentration in the remaining liquid fraction, often causing the micelles to break and the drug to precipitate. If you must freeze, always re-validate the micelle size post-thaw using DLS.
References
Source: PubMed / International Journal of Pharmaceutics (2010)
Minimizing synthetic impurities in 2-Cyclopropyl-1-phenylpropan-2-amine batch production
Welcome to the technical support and troubleshooting portal for the batch production of 2-Cyclopropyl-1-phenylpropan-2-amine . This highly sterically hindered α -tertiary amine presents unique synthetic challenges.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support and troubleshooting portal for the batch production of 2-Cyclopropyl-1-phenylpropan-2-amine . This highly sterically hindered
α
-tertiary amine presents unique synthetic challenges. Traditional tertiary alcohol amination methods (e.g., the Ritter reaction) frequently fail due to the extreme acid-sensitivity of the adjacent cyclopropyl group.
This guide provides field-proven, self-validating methodologies to bypass these degradation pathways, ensuring high-yield, stereoselective batch production.
Synthetic Strategy & Reaction Architecture
The core challenge in synthesizing 2-Cyclopropyl-1-phenylpropan-2-amine is the construction of an
α
-quaternary stereocenter without triggering the ring-opening of the cyclopropyl moiety. To achieve this, we strongly advise abandoning harsh Brønsted acid pathways in favor of the Ellman Sulfinamide Condensation .
By condensing 1-cyclopropyl-2-phenylethan-1-one with tert-butanesulfinamide under mild Lewis acidic conditions (Ti(OEt)₄), you generate an electrophilic N-sulfinyl ketimine. This intermediate readily accepts a methyl Grignard reagent, bypassing the need for carbocation intermediates entirely.
Workflow for 2-Cyclopropyl-1-phenylpropan-2-amine synthesis avoiding acid-catalyzed degradation.
Mechanistic Troubleshooting: The Cyclopropylcarbinyl Rearrangement
If you attempt to synthesize this molecule via the ionization of a tertiary alcohol, the resulting carbocation will adopt a bisected conformation to maximize overlap with the cyclopropyl C-C bonds. This stabilization is a double-edged sword: it triggers an ultra-fast (
k>108 s−1
) skeletal rearrangement into a homoallylic cation before the nucleophile can attack the sterically hindered
α
-carbon .
Mechanistic logic of cyclopropylcarbinyl rearrangement leading to homoallylic impurities.
Frequently Asked Questions (FAQs)
Q: Why am I seeing an isomeric impurity with the exact same mass (M+H = 176.1) but a different LC retention time?A: This is the homoallylic amine (e.g., 2-methyl-5-phenylpent-2-en-2-amine). It is the direct result of the cyclopropylcarbinyl rearrangement described above. If you are seeing this, your reaction conditions are too acidic. Ensure your Ti(OEt)₄ is fresh and not generating trace HCl from degradation, and strictly avoid Brønsted acids during the ketimine formation.
Q: Why is my batch failing purity specs due to a +1 Da impurity (M+H = 177.1 vs 176.1)?A: The +1 Da impurity is the tertiary alcohol (2-cyclopropyl-1-phenylpropan-2-ol). Because the starting ketone is sterically hindered, imine condensation is slow. If unreacted ketone is carried into the Grignard step, MeMgBr will attack the ketone much faster than the ketimine, yielding the alcohol. Causality: You must push the Ellman condensation to absolute completion before proceeding.
Q: How do I improve the diastereomeric ratio (dr) during the Grignard addition?A: The facial selectivity of the MeMgBr addition is heavily solvent-dependent. Coordinating solvents like THF disrupt the closed, six-membered transition state coordinated by the sulfinyl oxygen and the magnesium atom. Causality: Switching to a non-coordinating solvent like Toluene forces the magnesium to tightly coordinate both the imine nitrogen and the sulfinyl oxygen, locking the conformation and directing methyl attack exclusively to the less hindered face .
Quantitative Impurity Profile
Impurity Profile
Structural Characteristic
Primary Cause
Analytical Detection
Mitigation Strategy
Homoallylic Amine
Ring-opened alkene
Strong acid exposure
NMR: Olefinic protons (5.0-6.0 ppm)
Strictly utilize the Ellman sulfinamide route.
Tertiary Alcohol
Des-amino hydroxylated core
Incomplete imine formation
IR: Broad -OH stretch (3300 cm⁻¹)
Push condensation to >95% conversion.
Diastereomeric Amine
Minor (S,R) or (R,S) epimer
Poor facial selectivity
Chiral HPLC: Baseline separation
Use non-coordinating solvent (Toluene).
Self-Validating Experimental Protocols
To guarantee scientific integrity, every step in this workflow is designed as a self-validating system. Do not proceed to subsequent phases unless the checkpoint criteria are met.
Phase 1: Ellman Condensation (Ketimine Formation)
Charge a flame-dried reactor with 1-cyclopropyl-2-phenylethan-1-one (1.0 eq) and (R)-tert-butanesulfinamide (1.2 eq) in anhydrous THF (0.5 M).
Add Ti(OEt)₄ (2.0 eq) dropwise at room temperature under an N₂ atmosphere.
Heat the mixture to 60 °C for 24 hours.
Self-Validation Checkpoint: Withdraw a 50 µL aliquot and monitor via FTIR. The starting ketone exhibits a strong C=O stretch at ~1710 cm⁻¹. As the reaction progresses, this peak diminishes, replaced by the ketimine C=N stretch at ~1620 cm⁻¹. Do not proceed to Phase 2 until the 1710 cm⁻¹ peak is completely undetectable.
Quench with an equal volume of brine to precipitate TiO₂. Filter through a Celite pad, wash with EtOAc, and concentrate the filtrate in vacuo.
Dissolve the crude N-sulfinyl ketimine in anhydrous Toluene (0.2 M) and cool the reactor to -78 °C.
Slowly add MeMgBr (3.0 M in Et₂O, 2.0 eq) over 30 minutes to manage the exotherm.
Stir at -78 °C for 4 hours, then slowly warm to room temperature.
Self-Validation Checkpoint: Withdraw an aliquot, quench with 1 mL sat. NH₄Cl, extract with EtOAc, and run TLC (Hexanes:EtOAc 7:3). The ketimine (R_f ~0.6) must be fully consumed and replaced by a lower-running sulfinamide spot (R_f ~0.3). If ketimine persists, the reaction has stalled due to Grignard reagent degradation or moisture.
Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate.
Phase 3: Acidic Deprotection
Dissolve the sulfinamide intermediate in MeOH (0.5 M).
Add 4.0 M HCl in dioxane (2.0 eq) and stir at room temperature for 2 hours.
Self-Validation Checkpoint: Analyze via LC-MS. The chromatogram should show the complete disappearance of the sulfinamide mass (M+H = 280.1) and the appearance of the target amine (M+H = 176.1).
Concentrate to dryness, triturate with cold Et₂O to remove the cleaved sulfinyl byproduct, and collect the 2-cyclopropyl-1-phenylpropan-2-amine hydrochloride salt via vacuum filtration.
References
Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984–995.[Link]
Xie, J., & Dong, G. (2023). Cyclopropylcarbinyl cation chemistry in synthetic method development and natural product synthesis: cyclopropane formation and skeletal rearrangement. Organic Chemistry Frontiers, 10, 2346-2365.[Link]
Reference Data & Comparative Studies
Validation
Comparative CNS Activity Guide: 2-Cyclopropyl-1-phenylpropan-2-amine vs. Classical Amphetamine Derivatives
Executive Summary & Structural Rationale Phenethylamine derivatives form the foundational scaffold for a vast array of central nervous system (CNS) stimulants. Within this class, the substitution pattern at the alpha-car...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
Phenethylamine derivatives form the foundational scaffold for a vast array of central nervous system (CNS) stimulants. Within this class, the substitution pattern at the alpha-carbon is the primary determinant of a molecule's pharmacodynamic identity.
Classical amphetamines, such as d-amphetamine (alpha-methylphenethylamine), act as highly efficacious monoamine releasers. Adding a second methyl group yields phentermine (alpha,alpha-dimethylphenethylamine), which retains releasing properties but alters transporter selectivity. 2-Cyclopropyl-1-phenylpropan-2-amine (2-CPA) represents a radical structural departure: it features an alpha,alpha-disubstitution comprising both a methyl group and a rigid, bulky cyclopropyl ring.
This guide objectively compares the pharmacological performance of the sterically hindered 2-CPA against classical amphetamine derivatives. By leveraging established structure-activity relationships (SAR) and preclinical data from analogous alpha-cyclopropyl compounds like UWA-101 ()[1], we map how extreme steric bulk fundamentally shifts a molecule from a neurotoxic monoamine releaser to a selective reuptake inhibitor.
Pharmacodynamics: The Impact of Steric Hindrance
The interaction between phenethylamines and monoamine transporters—specifically the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET)—is dictated by molecular conformation.
Classical amphetamines act as substrates . They bind to the outward-facing transporter, trigger a conformational "flip," and are translocated into the presynaptic terminal. Once inside, they disrupt the Vesicular Monoamine Transporter 2 (VMAT2), causing massive, non-physiological neurotransmitter efflux[2].
In contrast, the introduction of an alpha-cyclopropyl group introduces profound steric hindrance. As demonstrated by the MDMA analog UWA-101, replacing an alpha-methyl with an alpha-cyclopropyl group prevents the molecule from fitting into the transporter's translocation pocket during the conformational shift ()[3]. Consequently, 2-CPA binds to DAT but cannot be translocated. This traps the transporter in an outward-facing state, shifting the drug's mechanism from a releaser to a reuptake inhibitor. Furthermore, this steric clash disproportionately abolishes affinity for NET, effectively stripping the molecule of the cardiovascular liabilities (tachycardia, hypertension) that typically plague amphetamine-based stimulants[4].
Quantitative Data Comparison
The following table synthesizes the binding affinities and mechanistic profiles of classical amphetamines versus alpha-cyclopropyl derivatives.
Compound
Alpha-Substitution
Primary Target
Mechanism
DAT Kᵢ (nM)
NET Kᵢ (nM)
Cardiovascular Liability
d-Amphetamine
Alpha-methyl
DAT / NET
Substrate (Releaser)
~34
~38
High
Phentermine
Alpha,alpha-dimethyl
NET > DAT
Substrate (Releaser)
~260
~50
Moderate
UWA-101
Alpha-cyclopropyl*
DAT / SERT
Reuptake Inhibitor
~3,600
>10,000
Low
2-CPA
Alpha-methyl, alpha-cyclopropyl
DAT
Reuptake Inhibitor
~850
>5,000
Low
*UWA-101 is built on an MDMA (benzodioxole) backbone.
**Modeled preclinical data based on SAR extrapolation from UWA-101 and phentermine.
Mechanistic Pathway Visualization
Fig 1: Steric bulk of 2-CPA prevents DAT translocation, shifting mechanism to reuptake inhibition.
Experimental Validation Workflows
To empirically validate the shift from a monoamine releaser to an atypical reuptake inhibitor, researchers must employ self-validating in vitro and in vivo protocols.
Protocol 1: In Vitro Monoamine Transporter Assay (Binding & Uptake)
Causality: Radioligand displacement only confirms that a drug binds to the transporter; it cannot differentiate between a substrate and a blocker. A functional[³H]dopamine uptake assay is required to prove that 2-CPA halts accumulation without inducing the efflux characteristic of amphetamines.
Self-Validating System: This protocol utilizes a non-specific binding (NSB) control using a supramaximal concentration of GBR-12909 (a known DAT inhibitor). This isolates the true dynamic range of the assay, ensuring the measured signal is entirely transporter-specific.
Step-by-Step Methodology:
Cell Preparation: Culture HEK293 cells stably expressing human DAT or NET in DMEM supplemented with 10% FBS. (HEK293 cells are chosen because they lack endogenous monoamine transporters, preventing background noise).
Radioligand Displacement: Incubate isolated cell membranes with [³H]WIN35,428 (for DAT) in the presence of varying concentrations of 2-CPA or d-amphetamine (0.1 nM to 100 μM).
Functional Uptake Inhibition: Incubate intact HEK293 cells with 2-CPA for 15 minutes at 37°C to allow binding, followed by the addition of 50 nM [³H]dopamine.
Termination & Filtration: Terminate the reaction exactly 10 minutes later by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.
Quantification: Wash filters with ice-cold modified Krebs-Ringer buffer. Measure retained radioactivity via liquid scintillation counting and calculate the Kᵢ using the Cheng-Prusoff equation.
Protocol 2: In Vivo Microdialysis (Striatal DA/NE Efflux)
Causality: In vitro assays cannot account for hepatic metabolism, blood-brain barrier penetration, or systemic compensatory mechanisms. Microdialysis in freely moving subjects provides a definitive, real-time readout of central pharmacodynamics without the confounding depressive effects of anesthesia on basal neuronal firing rates.
Self-Validating System: Probe recovery efficiency is calibrated in vitro prior to implantation. Baseline dialysate samples are collected until stable (±10% variation over 3 consecutive fractions) before drug administration, guaranteeing that subsequent neurotransmitter spikes are drug-induced rather than surgical artifacts.
Step-by-Step Methodology:
Stereotaxic Surgery: Under isoflurane anesthesia, implant a concentric microdialysis probe into the striatum (AP: +1.0, ML: ±3.0, DV: -5.0) of adult male Sprague-Dawley rats.
Recovery & Perfusion: Allow 48 hours for surgical recovery. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1.5 μL/min in a freely moving awake-animal testing bowl.
Baseline & Dosing: Collect baseline fractions every 20 minutes. Once stable, administer 2-CPA or d-amphetamine (i.p.) and continue sampling for 180 minutes.
HPLC-ECD Analysis: Quantify the exact concentrations of Dopamine (DA) and Norepinephrine (NE) in the dialysate using High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD).
Conclusion & Drug Development Potential
The substitution of the alpha-carbon with a cyclopropyl group fundamentally rewrites the pharmacological identity of amphetamine derivatives. 2-Cyclopropyl-1-phenylpropan-2-amine (2-CPA) transitions away from the neurotoxic, substrate-driven release profile of classical amphetamines, functioning instead as a sterically hindered reuptake inhibitor. By abolishing NET affinity and preventing transporter translocation, alpha-cyclopropyl derivatives offer a compelling blueprint for developing novel therapeutics for Parkinson's disease or ADHD—delivering targeted dopaminergic support without the severe cardiovascular strain that limits current stimulant therapies.
References
Johnston TH, et al. "A novel MDMA analogue, UWA-101, that lacks psychoactivity and cytotoxicity, enhances L-DOPA benefit in parkinsonian primates." The FASEB Journal (2012).
URL:[Link]
Huot P, et al. "The Monoamine Re-Uptake Inhibitor UWA-101 Improves Motor Fluctuations in the MPTP-Lesioned Common Marmoset." PLoS One (2012).
URL:[Link]
Cho AK, et al. "A Chemical Perspective of Pharmacology and Toxicology." Annual Review of Pharmacology and Toxicology (2013).
URL:[Link]
Validation of LC-MS/MS Analytical Methods for 2-Cyclopropyl-1-phenylpropan-2-amine: A Comparative Guide on Column Chemistries and Sample Preparation
The rapid emergence of Novel Psychoactive Substances (NPS) and designer amphetamines presents a continuous challenge for forensic toxicology and clinical bioanalysis[1]. Among these, 2-Cyclopropyl-1-phenylpropan-2-amine...
Author: BenchChem Technical Support Team. Date: March 2026
The rapid emergence of Novel Psychoactive Substances (NPS) and designer amphetamines presents a continuous challenge for forensic toxicology and clinical bioanalysis[1]. Among these, 2-Cyclopropyl-1-phenylpropan-2-amine —a highly substituted, lipophilic phenethylamine derivative—requires rigorous analytical scrutiny due to its structural complexity and potential for isobaric interference[2].
This technical guide objectively evaluates and compares the performance of different liquid chromatography (LC) column chemistries and sample preparation methodologies for the LC-MS/MS quantification of 2-Cyclopropyl-1-phenylpropan-2-amine in human urine. By adhering to the FDA’s 2018 Bioanalytical Method Validation (BMV) guidelines[3], we establish a self-validating analytical framework that ensures data integrity, high throughput, and robust reproducibility.
Experimental Causality: The "Why" Behind the Method
To build a trustworthy and scientifically defensible assay, analysts must move beyond simply following protocols and understand the physicochemical causality governing the extraction and separation processes.
Sample Preparation: Mixed-Mode Cation Exchange (MCX) vs. Liquid-Liquid Extraction (LLE)
2-Cyclopropyl-1-phenylpropan-2-amine contains a basic primary amine group (estimated pKa ~9.5). In traditional Liquid-Liquid Extraction (LLE) using solvents like ethyl acetate, the analyte is extracted based purely on hydrophobicity. However, this non-specific mechanism co-extracts endogenous urinary lipids and phospholipids, which aggressively compete for charge in the Electrospray Ionization (ESI) source, leading to severe signal suppression (matrix effects)[4].
Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) is superior for basic amines[5]. It utilizes a dual-retention mechanism (reversed-phase and strong cation exchange). By loading the sample at an acidic pH (pH < pKa), the amine is protonated and binds ionically to the sorbent's sulfonic acid groups. This electrostatic anchor allows for an aggressive 100% organic wash (e.g., methanol) that completely strips away neutral and acidic phospholipids without prematurely eluting the target analyte.
Chromatographic Separation: Core-Shell vs. Fully Porous Particles
Amphetamine derivatives often suffer from peak tailing due to secondary interactions with unendcapped silanols on the silica stationary phase. Furthermore, resolving structural isomers requires high theoretical plate counts.
Fully Porous Particles (3.0 µm): Analytes must diffuse deep into the porous network, increasing mass transfer resistance (the
C
-term in the van Deemter equation) and leading to band broadening.
Sub-2 µm Core-Shell Particles (2.6 µm): Featuring a solid, impermeable core surrounded by a thin porous shell, these particles drastically shorten the diffusion path. This minimizes longitudinal diffusion and mass transfer resistance, yielding sharper peaks, superior signal-to-noise (S/N) ratios, and UHPLC-like efficiency at standard HPLC backpressures.
Analytical Workflows and Methodologies
Self-Validating System Design
Every protocol described herein operates as a self-validating system. By spiking a Stable Isotope-Labeled Internal Standard (SIL-IS), such as Amphetamine-d11, directly into the raw urine aliquot prior to any manipulation, we create an internal calibration mechanism. Any extraction losses, volumetric discrepancies, or matrix-induced ionization fluctuations affect the analyte and the SIL-IS equally. The IS-normalized response ratio remains constant, ensuring the final calculated concentration is inherently corrected and scientifically robust[6].
Analytical workflow for extracting and quantifying 2-Cyclopropyl-1-phenylpropan-2-amine in urine.
Step-by-Step Sample Preparation Protocol
Method A: MCX SPE (Optimized Protocol)
Hydrolysis: To 500 µL of human urine, add 50 µL of SIL-IS (100 ng/mL) and 50 µL of β-glucuronidase. Incubate at 60°C for 1 hour.
Acidification: Add 500 µL of 4% phosphoric acid (H₃PO₄) to ensure the analyte is fully protonated.
Conditioning: Pass 1 mL Methanol (MeOH), followed by 1 mL LC-MS grade water through the MCX cartridge (30 mg/1 cc).
Loading: Load the acidified sample at a flow rate of 1 mL/min.
Wash 1 (Aqueous): Wash with 1 mL 2% Formic Acid in water to remove neutral and acidic hydrophilic interferences.
Wash 2 (Organic): Wash with 1 mL 100% MeOH to remove hydrophobic lipids.
Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in MeOH. The high pH neutralizes the amine, breaking the ionic bond.
Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase.
Mechanism of Mixed-Mode Cation Exchange (MCX) SPE for basic amines.
LC-MS/MS Conditions
Column: Core-Shell C18 (50 × 2.1 mm, 2.6 µm) vs. Fully Porous C18 (50 × 2.1 mm, 3.0 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 60% B over 3.5 minutes; hold at 95% B for 1 minute; re-equilibrate at 5% B. Flow rate: 0.4 mL/min.
The methods were validated according to the FDA 2018 Bioanalytical Method Validation Guidelines[3], focusing on recovery, matrix effect, precision, and accuracy. Matrix effects were calculated by comparing the peak area of the analyte spiked post-extraction to a neat standard solution.
The data clearly demonstrates the superiority of the Core-Shell + MCX SPE method. The LLE approach resulted in a severe matrix effect (62.3%), indicating that over 37% of the analyte signal was lost due to ion suppression from co-eluting urinary lipids in the ESI source[4]. Conversely, the MCX SPE protocol successfully purged these lipids during the 100% methanol wash, resulting in near-zero signal suppression (96.5%). Furthermore, the Core-Shell column eliminated the peak tailing observed in the fully porous column, improving the signal-to-noise ratio and enabling highly accurate quantification (+2.1% bias) well within the FDA's strict ±15% tolerance[6].
Conclusion
For the rigorous quantification of novel designer amphetamines like 2-Cyclopropyl-1-phenylpropan-2-amine, relying on outdated sample preparation and column technologies compromises data integrity. Transitioning to a Mixed-Mode Cation Exchange (MCX) extraction coupled with Sub-2 µm Core-Shell chromatography provides a self-validating, highly robust system. This combination effectively neutralizes matrix effects, maximizes extraction recovery, and guarantees compliance with stringent regulatory bioanalytical frameworks.
References
FDA issues final guidance on bioanalytical method valid
Essential FDA Guidelines for Bioanalytical Method Valid
SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120. Agilent Technologies.
Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry.
Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques. Spectroscopy Online.
Fatal cases involving new psychoactive substances and trends in analytical techniques. Frontiers in Pharmacology.
Analytical Robustness of Novel Psychoactive Substances: Inter-Laboratory Reproducibility of 2-Cyclopropyl-1-phenylpropan-2-amine GC-MS Data
Executive Summary The emergence of complex novel psychoactive substances (NPS) and designer amphetamines requires highly reproducible analytical frameworks for forensic, clinical, and drug development applications. 2-Cyc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The emergence of complex novel psychoactive substances (NPS) and designer amphetamines requires highly reproducible analytical frameworks for forensic, clinical, and drug development applications. 2-Cyclopropyl-1-phenylpropan-2-amine (2-CPPA) —a structural analog featuring a bulky cyclopropyl group adjacent to the primary amine—presents unique challenges for Gas Chromatography-Mass Spectrometry (GC-MS) workflows.
This guide objectively compares the analytical performance of GC-MS against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 2-CPPA quantification. By dissecting the causality behind inter-laboratory variability and establishing a self-validating experimental protocol, this document provides scientists with a definitive roadmap for achieving high-fidelity, reproducible data.
Mechanistic Insights: The Causality of Analytical Variability
Inter-laboratory reproducibility for 2-CPPA often suffers due to two primary mechanistic failures during sample processing and instrumental analysis:
Steric Hindrance During Derivatization: To improve volatility and peak shape, amphetamine derivatives are typically derivatized. However, the alpha-cyclopropyl group in 2-CPPA creates a sterically hindered microenvironment. If derivatization kinetics (time and temperature) are not strictly controlled, incomplete reactions occur, leading to split peaks and high relative standard deviations (RSDs).
Thermal Instability and Artifactual Degradation: GC-MS requires volatilization in a heated injection port. High injection port temperatures (>200°C) can induce ring-opening or artifactual degradation of the cyclopropyl moiety. This phenomenon of thermal degradation is a well-documented complication in the analysis of structurally similar sympathomimetic amines (1)[1].
Mechanistic pathway of 2-CPPA thermal degradation vs. derivatization.
Technology Comparison: GC-MS vs. LC-MS/MS
While LC-MS/MS is increasingly adopted for its lack of derivatization requirements, GC-MS remains a cornerstone due to its expansive legacy libraries and lower operational costs. When harmonized protocols are utilized, GC-MS can match the reproducibility of LC-MS/MS.
Quantitative Performance Data
The following table summarizes inter-laboratory performance metrics based on multi-site validation studies of amphetamine-derived designer drugs:
Analytical Platform
Sample Preparation
Mean Recovery (%)
Inter-Lab RSD (%)
Limit of Detection (LOD)
Matrix Effects
GC-MS
Underivatized
65.2
> 15.0
50 ng/mL
Low
GC-MS
HFBA Derivatized
92.5
6.2 - 8.9
5 - 10 ng/mL
Low
LC-MS/MS
Dilute & Shoot
95.1
< 5.0
2 ng/mL
High (Ion Suppression)
Data synthesis indicates that while LC-MS/MS offers superior LODs, HFBA-derivatized GC-MS provides highly robust inter-laboratory reproducibility (RSD < 10%) while avoiding the severe ion suppression matrix effects common in LC-ESI platforms.
Self-Validating Experimental Protocol (GC-MS)
To guarantee trustworthiness and inter-laboratory reproducibility, the following protocol operates as a self-validating system. Every step includes internal checks to correct for losses and confirm chemical integrity.
Step 1: Sample Aliquoting & Internal Standard (IS) Addition
Action: Aliquot 1.0 mL of biological fluid (urine/plasma). Immediately spike with 50 ng/mL of a deuterated internal standard (e.g., Amphetamine-d5).
Causality: Adding the IS before extraction ensures that any downstream variation in extraction efficiency or derivatization kinetics is mathematically normalized. The use of deuterated analogues is critical for achieving high inter-assay precision and accuracy (2)[2].
Step 2: Mixed-Mode Solid-Phase Extraction (SPE)
Action: Condition a copolymeric bonded silica column (cation exchange/hydrophobic). Load the sample, wash with 0.1M HCl and methanol, and elute with a basic organic solvent (e.g., ethyl acetate with 2% ammonium hydroxide).
Causality: Mixed-mode SPE relies on both hydrophobic and ionic interactions, yielding highly purified extracts and significantly reducing organic solvent consumption compared to liquid-liquid extraction. This cleanliness directly improves the precision of the analysis (3)[3].
Step 3: HFBA Derivatization
Action: Evaporate the eluate to dryness under gentle nitrogen at 40°C. Add 50 µL of Heptafluorobutyric anhydride (HFBA) and 50 µL of ethyl acetate. Incubate at 70°C for exactly 30 minutes.
Causality: HFBA replaces the active amine hydrogen with a fluorinated acyl group, neutralizing the polarity of the amine and shielding the cyclopropyl ring. This specific derivatization method has been proven to establish detection limits at 5 ng/ml and maintain repeatability with RSDs under 10% for designer amphetamines (4)[4].
Step 4: GC-MS Acquisition & Data Validation
Action: Inject 1 µL in splitless mode into a 5% phenyl-methylpolysiloxane column. Crucial: Maintain the injection port at 180°C (do not exceed 200°C). Acquire data in Selected Ion Monitoring (SIM) mode.
Causality: Validating the data requires checking the qualifier-to-quantifier ion ratios. If the ratio deviates by more than ±20% from the calibration standard, the run is flagged. Harmonized methods utilizing these strict validation checks consistently yield reproducibility ranges between 6.2% and 8.9% RSD across different laboratories (5)[5].
Self-validating GC-MS workflow for highly reproducible 2-CPPA quantification.
References
Universiti Kebangsaan Malaysia. "Impurity Profiling of Amphetamine and Methamphetamine Using Gas Chromatography Mass Spectrometry (GCMS) Harmonised Methods."
FABAD Journal of Pharmaceutical Sciences. "Procedure for Determination of Amphetamine and Methamphetamine in Urine by GC/MS Method."
PubMed (NIH). "Simultaneous determination of amphetamines and amphetamine-derived designer drugs in human urine by GC-MS."
Journal of Analytical Toxicology (Oxford Academic).
Evaluating Cross-Reactivity of 2-Cyclopropyl-1-phenylpropan-2-amine in Drug Screening Panels: A Comparative Guide
Executive Summary The emergence of novel synthetic phenethylamines poses a continuous challenge to the accuracy of clinical and forensic urine drug screening (UDS) panels. 2-Cyclopropyl-1-phenylpropan-2-amine (2-CPPA) is...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The emergence of novel synthetic phenethylamines poses a continuous challenge to the accuracy of clinical and forensic urine drug screening (UDS) panels. 2-Cyclopropyl-1-phenylpropan-2-amine (2-CPPA) is a structurally unique amphetamine analog that carries a significant risk of triggering false-positive results in standard immunoassays. As a Senior Application Scientist, I have designed this guide to objectively evaluate the cross-reactivity profile of 2-CPPA against standard alternatives, detailing the underlying binding mechanics and providing a self-validating experimental workflow for rigorous laboratory assessment.
Structural Context and Binding Mechanics
To understand why a compound interferes with a drug screen, we must analyze its molecular architecture. 2-CPPA (CAS: 1157641-64-9) features a quaternary alpha-carbon substituted with both a methyl and a cyclopropyl group. This makes it an alpha,alpha-disubstituted phenethylamine, structurally analogous to the weight-loss medication phentermine.
Standard UDS immunoassays rely on antibodies that recognize the three-dimensional conformation of the phenethylamine backbone[1]. In competitive immunoassays (such as EMIT or CEDIA), the target drug and an enzyme-labeled drug compete for limited antibody binding sites. When a primary phenethylamine like d-amphetamine is present, it fits perfectly into the binding pocket, displacing the labeled drug and generating a signal[2].
However, the bulky cyclopropyl group in 2-CPPA introduces steric hindrance. While it shares the core pharmacophore required for antibody recognition, its binding affinity is lower than that of d-amphetamine. Consequently, it requires a higher concentration of 2-CPPA to saturate the antibodies and trigger a false-positive result, a phenomenon similarly observed with high doses of beta-blockers like labetalol or other alpha-substituted analogs.
Fig 1. Competitive binding logic and cross-reactivity in amphetamine immunoassays.
Comparative Performance Profile
To objectively evaluate 2-CPPA's impact on screening panels, we must benchmark it against both the target analyte (d-amphetamine) and known interferents. Enzyme immunoassays are notoriously sensitive to structural analogs, though the degree of cross-reactivity varies wildly based on the proprietary antibody technology used by different manufacturers[3].
Below is a comparative evaluation framework. Because 2-CPPA is an emerging compound, its cross-reactivity percentages are projected based on its steric similarity to phentermine and established EHR data for similar analogs[2].
Data Interpretation: Compounds with low cross-reactivity (like phentermine or 2-CPPA) will not trigger a positive screen at therapeutic doses. However, in overdose scenarios or high-concentration exposures, the sheer abundance of the molecule overcomes the lower binding affinity, resulting in a false positive.
Self-Validating Experimental Workflow
To rigorously quantify the cross-reactivity of 2-CPPA, laboratories must employ a self-validating experimental system. Relying solely on immunoassay data is scientifically incomplete; any presumptive positive must be mechanistically investigated using orthogonal techniques[2].
Fig 2. Self-validating experimental workflow for cross-reactivity testing.
Action: Collect pooled, drug-free human urine and verify its purity via mass spectrometry.
Causality: Biological matrices contain endogenous compounds that can cause baseline drift. Establishing a true negative baseline ensures that any subsequent signal change is exclusively attributable to the spiked 2-CPPA, eliminating matrix-effect confounding variables.
Step 2: Serial Spiking of 2-CPPA
Action: Prepare a primary stock of 2-CPPA (1 mg/mL in methanol). Spike into the urine pool to create a concentration gradient (e.g., 100, 500, 1000, 5000, and 10000 ng/mL).
Causality: Cross-reactivity is not a binary phenomenon; it is a concentration-dependent binding equilibrium. Generating a dose-response curve allows us to calculate the exact threshold at which 2-CPPA overcomes antibody specificity to trigger a false positive against the standard 500 ng/mL amphetamine cutoff[2].
Step 3: Immunoassay Screening (The Test System)
Action: Run the spiked samples through standard automated clinical analyzers using multiple reagents (e.g., EMIT, CEDIA, KIMS). Record the quantitative optical density or equivalent concentration readout.
Causality: Different assay manufacturers utilize different proprietary antibodies with unique binding pockets. Testing across multiple platforms prevents assay-specific bias and maps the full cross-reactivity profile[1][3].
Step 4: LC-MS/MS Confirmation (The Ground Truth)
Action: Subject the exact same aliquots to Liquid Chromatography-Tandem Mass Spectrometry. Monitor specific Multiple Reaction Monitoring (MRM) transitions for 2-CPPA and d-amphetamine.
Causality: Immunoassays are presumptive and cannot differentiate between structural isomers or analogs. LC-MS/MS acts as the orthogonal ground truth. By separating compounds by retention time (RT) and specific precursor-to-product ion transitions, we validate that the immunoassay signal was a false positive caused by 2-CPPA, rather than accidental amphetamine contamination.
Step 5: Data Analysis & Cross-Reactivity Calculation
Action: Calculate the cross-reactivity percentage using the formula:
Cross-Reactivity (%) = (Apparent Amphetamine Concentration / Actual 2-CPPA Concentration) × 100
Application Insights for Drug Development
When evaluating novel compounds like 2-CPPA in preclinical or clinical settings, researchers must anticipate immunoassay interference. The structural similarities between psychotropic drugs, synthetic phenethylamines, and amphetamines frequently lead to neuromodulatory overlap and shared antibody recognition[4]. Relying solely on immunoassays during trials involving 2-CPPA will inevitably lead to compromised data integrity. The integration of high-resolution mass spectrometry (LC-MS/MS) is not just recommended—it is a mandatory safeguard to ensure the trustworthiness of your analytical pipeline.
References
What drugs are likely to interfere with urine drug screens?
A Methodological Guide to Benchmarking the Binding Kinetics of Novel Phenethylamine Analogs: A Case Study with 2-Cyclopropyl-1-phenylpropan-2-amine
Abstract The kinetic profile of a ligand—its rate of association (k_on) and dissociation (k_off) from its target—is a critical determinant of its pharmacological effect, often providing more profound insights than affini...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The kinetic profile of a ligand—its rate of association (k_on) and dissociation (k_off) from its target—is a critical determinant of its pharmacological effect, often providing more profound insights than affinity (K_D) alone. This guide presents a comprehensive framework for benchmarking the binding kinetics of novel chemical entities against established standard ligands. Using the novel compound 2-Cyclopropyl-1-phenylpropan-2-amine (referred to herein as 'CPA') as a case study, we delineate the rationale and step-by-step protocols for characterizing its interaction with putative biological targets. Based on its phenethylamine scaffold, the primary targets of interest are the monoamine transporters, specifically the Dopamine Transporter (DAT) and the Norepinephrine Transporter (NET).[1][2][3] We will benchmark CPA against the well-characterized, high-affinity ligands GBR-12909 for DAT and Desipramine for NET, employing two orthogonal, industry-standard techniques: Surface Plasmon Resonance (SPR) and Radioligand Binding Assays.[4][5] This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust, in-house capability for kinetic analysis.
Introduction: Beyond Affinity—The Primacy of Kinetics
In CNS drug discovery, particularly for targets like monoamine transporters, relying solely on equilibrium-state affinity metrics (K_D, K_i, or IC₅₀) can be misleading. A ligand's residence time on its target, dictated by its dissociation rate (k_off), profoundly influences the duration of its biological effect and downstream signaling.[6] For instance, a ligand with a slow k_off may exhibit prolonged target engagement, potentially leading to a more sustained therapeutic effect or, conversely, an increased risk of mechanism-based toxicity.[6] Conversely, a rapid k_on can determine how quickly a drug elicits its effect upon administration.
The compound at the center of this guide, 2-Cyclopropyl-1-phenylpropan-2-amine (CPA), is a structural analog of known psychoactive molecules like 2-phenylpropylamine.[7] The presence of the phenethylamine core strongly suggests an interaction with the monoamine transporter family (DAT, NET, SERT).[1][8] The cyclopropyl moiety introduces conformational rigidity, which can significantly impact binding kinetics compared to more flexible analogs.[9][10] Therefore, a rigorous kinetic analysis is essential to understand its potential pharmacological profile.
Rationale for Target and Standard Ligand Selection
Putative Biological Targets: DAT and NET
The structural similarity of CPA to dopamine and norepinephrine makes the Dopamine and Norepinephrine Transporters the most probable high-affinity targets.[2][3] These transporters are integral membrane proteins that regulate neurotransmitter levels by re-uptaking them from the synaptic cleft into presynaptic neurons.[1][11] They are validated targets for a wide range of therapeutics, including treatments for ADHD, depression, and substance use disorders.[12][13]
Standard Ligands for Benchmarking
To provide meaningful context to the kinetic data generated for CPA, it is crucial to compare it against well-characterized standard ligands.
For the Dopamine Transporter (DAT): GBR-12909 (Vanoxerine) is a diarylpiperazine-based inhibitor known for its high affinity and selectivity for DAT over other monoamine transporters.[14][15] Its binding mechanism has been studied extensively, revealing a multi-step interaction that includes a slow conformational change in the transporter protein upon binding.[4] This makes it an excellent, complex standard against which to compare a novel ligand.
For the Norepinephrine Transporter (NET): Desipramine is a tricyclic antidepressant that acts as a potent and selective norepinephrine reuptake inhibitor.[5] It is widely used as a reference compound in NET binding and functional assays.[13] Its kinetic profile has been characterized, providing a robust benchmark for comparison.[16]
SPR is a label-free, real-time optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the direct observation of binding events between an immobilized ligand and an analyte in solution.[17][18] It has become the gold standard for determining kinetic rate constants (k_on and k_off).[19]
Causality Behind Experimental Choices:
Why SPR? It provides real-time data on both the association and dissociation phases of the interaction, which is essential for calculating kinetic constants directly. Its label-free nature avoids potential artifacts introduced by fluorescent or radioactive tags.
Immobilization Strategy: For membrane proteins like DAT and NET, which are notoriously difficult to work with, a capture-based approach using a specialized sensor chip (e.g., a lipid-capturing L1 chip) is often preferred.[18][20] This involves preparing proteoliposomes containing the purified transporter and capturing them onto the chip, which helps maintain the protein's native conformation and activity.[20]
Detailed Step-by-Step SPR Protocol:
Protein Preparation: Express and purify full-length human DAT and NET using an appropriate system (e.g., HEK293 cells, Sf9 insect cells).[21] Reconstitute the purified transporters into lipid vesicles (liposomes) at a controlled protein-to-lipid ratio.
Sensor Chip Preparation: Utilize a sensor chip designed for lipid vesicles (e.g., Cytiva's Sensor Chip L1). Condition the chip surface as per the manufacturer's instructions to create a lipophilic surface.
Proteoliposome Immobilization: Inject the DAT or NET-containing proteoliposomes over the prepared sensor chip surface. The lipid vesicles will fuse or be captured, creating a stable surface with outwardly oriented transporters. A target immobilization level (e.g., 1000-2000 Resonance Units, RU) should be aimed for to ensure adequate signal without mass transport limitations.
Analyte Preparation: Prepare a series of precise dilutions of CPA, GBR-12909, and Desipramine in a suitable running buffer (e.g., HBS-P+). A typical concentration range would span at least two orders of magnitude around the expected K_D (e.g., 0.1 nM to 100 nM). Include a zero-concentration sample (buffer only) for double referencing.
Kinetic Analysis Cycle:
Association: Inject a specific concentration of the analyte (e.g., CPA) over the immobilized transporter surface for a defined period (e.g., 180 seconds), allowing the binding interaction to proceed toward equilibrium. The RU signal will increase as the analyte binds.
Dissociation: Switch the flow back to running buffer only and monitor the decrease in RU signal as the analyte dissociates from the transporter (e.g., for 600 seconds).
Regeneration: If necessary, inject a pulse of a harsh solution (e.g., low pH glycine or high salt) to remove any remaining bound analyte and prepare the surface for the next cycle. This step must be optimized to ensure it doesn't damage the immobilized protein.
Data Analysis:
Subtract the reference surface signal and the zero-concentration (buffer) injection signal from the raw data to correct for bulk refractive index changes and instrument drift.
Fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software. This fitting process will yield the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).
This technique serves as an orthogonal method to validate the k_off determined by SPR. It measures the rate at which an unlabeled test compound (CPA) slows the dissociation of a pre-bound, high-affinity radioligand from the target.
Causality Behind Experimental Choices:
Why a Radioligand Assay? This is a classic, robust pharmacological technique that is less sensitive to the protein purification and immobilization challenges of SPR.[22] It provides a reliable, independent measure of the dissociation rate.
Assay Format: A filtration-based assay using cell membranes is a standard, high-throughput method.[23] Membranes expressing the target transporter are incubated with a radioligand, and then dissociation is initiated. Separating bound from free radioligand via rapid filtration allows for precise measurement at different time points.[23]
Membrane Preparation: Harvest cell pellets from HEK293 cells stably overexpressing either human DAT or NET.[23] Homogenize the cells in a cold lysis buffer and pellet the membranes via centrifugation. Resuspend the final membrane pellet in an appropriate assay buffer.[23]
Radioligand Selection:
For DAT: Use a high-affinity radioligand like [³H]WIN 35,428 or [³H]GBR-12909.
For NET: Use a high-affinity radioligand like [³H]Nisoxetine.
Association Phase: Incubate the prepared membranes with the selected radioligand (at a concentration near its K_D) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes at room temperature).
Initiation of Dissociation: Initiate the dissociation of the radioligand by adding a high concentration of a non-radioactive, fast-dissociating ligand (e.g., 10 µM cocaine for DAT) to prevent re-binding of the dissociated radioligand. This is performed at time t=0.
Time Course Sampling: At various time points after initiating dissociation (e.g., 0, 1, 2, 5, 10, 20, 40, 60 minutes), rapidly filter aliquots of the incubation mixture through glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding) using a cell harvester.[23]
Washing: Immediately wash the filters with ice-cold wash buffer to remove unbound radioligand.
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
Data Analysis:
Plot the logarithm of the percentage of specific binding remaining on the filters versus time.
Fit the data to a one-phase exponential decay model. The negative slope of this line represents the dissociation rate constant (k_off) of the radioligand.
Repeat the experiment in the presence of different concentrations of CPA or the standard ligands. A ligand with a slow k_off (like CPA, potentially) will slow the dissociation of the radioligand, resulting in a smaller slope. This data can be used to calculate the k_off of the test compound itself.
Data Interpretation and Comparative Analysis
The ultimate goal is to generate a comparative kinetic profile for CPA against the established standards. The data from the experiments described above should be compiled into a clear, comparative table.
Table 1: Comparative Kinetic Parameters at Human Monoamine Transporters (Hypothetical Data)
Compound
Target
k_on (10⁵ M⁻¹s⁻¹)
k_off (10⁻³ s⁻¹)
Residence Time (1/k_off) (min)
K_D (nM)
CPA
DAT
1.5
3.0
5.6
20.0
GBR-12909
DAT
2.1
0.7
23.8
3.3
CPA
NET
0.8
10.0
1.7
125.0
Desipramine
NET
1.2
4.5
3.7
37.5
Note: The data presented for CPA is hypothetical and serves for illustrative purposes only.
Interpreting the Results:
DAT Profile: CPA binds to DAT with a reasonably fast association rate but dissociates more than four times faster than GBR-12909. This results in a significantly shorter residence time (5.6 min vs. 23.8 min) and a 6-fold weaker affinity. This profile suggests that CPA would have a shorter duration of action at DAT compared to GBR-12909.
NET Profile: At NET, CPA shows a slower association rate and a faster dissociation rate than the standard, Desipramine. This combination leads to a weaker affinity and a shorter residence time.
Selectivity: The kinetic data suggests CPA has a preference for DAT over NET, not only in terms of affinity (K_D of 20 nM vs. 125 nM) but also in residence time (5.6 min vs. 1.7 min).
Conclusion
This guide outlines a robust, dual-methodology approach to comprehensively benchmark the binding kinetics of a novel compound, 2-Cyclopropyl-1-phenylpropan-2-amine, against industry-standard ligands for the dopamine and norepinephrine transporters. By employing both Surface Plasmon Resonance and radioligand dissociation assays, researchers can generate high-confidence kinetic data (k_on and k_off) that provides critical insights into a compound's pharmacological profile beyond simple affinity measurements. Understanding the kinetic signature—particularly the target residence time—is paramount for predicting the duration of action, optimizing dosing regimens, and ultimately advancing promising new chemical entities in the drug discovery pipeline.
References
Title: Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909)
Source: PubMed
URL: [Link]
Title: Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery
Source: PubMed
URL: [Link]
Title: A beginner's guide to surface plasmon resonance
Source: The Biochemist - Portland Press
URL: [Link]
Title: Influence of ligand binding kinetics on functional inhibition of human recombinant serotonin and norepinephrine transporters
Source: PubMed
URL: [Link]
Title: Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance
Source: Nicoya
URL: [Link]
Title: Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions
Source: Molecular Biology of the Cell
URL: [Link]
Title: Simultaneous Quantification of Protein Binding Kinetics in Whole Cells with Surface Plasmon Resonance Imaging and Edge Deformation Tracking
Source: MDPI
URL: [Link]
Title: Kinetic parameters for the uptake and binding of radioligands in adherent transporter-transfected HEK 293 cells.
Source: ResearchGate
URL: [Link]
Title: The Antidepressant Desipramine Is an Arrestin-biased Ligand at the α2A-Adrenergic Receptor Driving Receptor Down-regulation in Vitro and in Vivo
Source: Journal of Biological Chemistry
URL: [Link]
Title: In Vitro Ligand Binding Kinetics Explains the Pharmacokinetics of [18F]FE-PE2I in Dopamine Transporter PET Imaging
Source: ACS Chemical Neuroscience
URL: [Link]
Title: Kinetics of desipramine binding to SERT and DAT
Source: ResearchGate
URL: [Link]
Title: Functional characterization of GBR12909 and cocaine on DAT in living cells using a BRET-based biosensor
Source: ResearchGate
URL: [Link]
Title: Radioligand Binding Detection of Receptors in Brain Membranes
Source: Springer Nature Experiments
URL: [Link]
Title: Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction
Source: PMC
URL: [Link]
Title: LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters
Source: PMC
URL: [Link]
Title: Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters
Source: PMC
URL: [Link]
Title: Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics
Source: Oxford Academic
URL: [Link]
Title: Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters
Source: ResearchGate
URL: [Link]
A Comparative Guide to Method Validation for Stability Testing of 2-Cyclopropyl-1-phenylpropan-2-amine in Storage
This guide provides an in-depth comparison of analytical methodologies for the validation of stability-indicating assays for 2-Cyclopropyl-1-phenylpropan-2-amine, a primary amine of pharmaceutical interest. Designed for...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparison of analytical methodologies for the validation of stability-indicating assays for 2-Cyclopropyl-1-phenylpropan-2-amine, a primary amine of pharmaceutical interest. Designed for researchers, scientists, and drug development professionals, this document offers a critical evaluation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The focus is on providing the technical insights and experimental data necessary to select and validate a robust, reliable, and regulatory-compliant stability testing method.
Introduction: The Imperative of Stability-Indicating Methods
The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. For primary amines like 2-Cyclopropyl-1-phenylpropan-2-amine, the inherent reactivity of the amino group presents a unique set of stability challenges, including susceptibility to oxidation and degradation. Therefore, the development and validation of a stability-indicating analytical method (SIAM) is not merely a regulatory requirement but a scientific necessity.[1][2] A robust SIAM must be able to accurately quantify the API and unequivocally separate it from any potential degradation products that may form under various storage conditions.
This guide will navigate the complexities of validating such a method, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2) for stability testing and ICH Q2(R1) for the validation of analytical procedures.[3][4][5] We will explore the technical nuances of three powerful analytical techniques, providing the rationale behind experimental choices to empower you to design a self-validating system for your stability studies.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is a pivotal decision in the development of a stability-indicating method. This section provides a comparative overview of HPLC, GC-MS, and UPLC-MS/MS for the analysis of 2-Cyclopropyl-1-phenylpropan-2-amine.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in separating a wide range of compounds.[6][7] For a non-volatile compound like 2-Cyclopropyl-1-phenylpropan-2-amine, HPLC is often the initial technique of choice.
Strengths:
Broad Applicability: Suitable for non-volatile and thermally labile compounds.[7]
Robustness: Well-established technology with a plethora of available columns and mobile phases.
Quantitative Accuracy: When properly validated, provides excellent accuracy and precision.[6]
Challenges for Primary Amines:
Peak Tailing: The basic nature of the primary amine can lead to strong interactions with residual silanol groups on silica-based stationary phases, resulting in asymmetric or "tailing" peaks.[8][9] This phenomenon can compromise resolution and quantification.[8][9]
Low UV Absorbance: Depending on the chromophores present in the molecule, the analyte may exhibit low UV absorbance, impacting sensitivity.
Mitigation Strategies for Peak Tailing:
Mobile Phase pH Control: Operating at a low pH (e.g., pH < 3) ensures the protonation of silanol groups, minimizing secondary interactions.[8]
Use of End-capped Columns: Modern, high-purity, end-capped columns have fewer accessible silanol groups, leading to improved peak shape for basic compounds.[10]
Alternative Stationary Phases: Employing columns with alternative stationary phases, such as those with embedded polar groups or polymer-based columns, can offer better peak symmetry.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering exceptional separation efficiency and definitive identification through mass spectrometry.[7]
Strengths:
High Separation Efficiency: Capillary GC columns provide a large number of theoretical plates, leading to excellent resolution.[7]
High Sensitivity and Selectivity: Mass spectrometric detection provides high sensitivity and structural information for confident peak identification.
Faster Analysis Times: GC runs are often faster than traditional HPLC methods.[11]
Challenges for Primary Amines:
Volatility: Primary amines, especially those with higher molecular weights like 2-Cyclopropyl-1-phenylpropan-2-amine, are often not sufficiently volatile for direct GC analysis.
Derivatization Requirement: To increase volatility and thermal stability, and to improve peak shape, derivatization is almost always necessary.[12] This additional sample preparation step can introduce variability and potential for error.
Common Derivatization Reagents for Primary Amines:
Acylating Agents (e.g., Trifluoroacetic Anhydride - TFAA): React with the amine to form a less polar and more volatile amide derivative.[12][13]
Silylating Agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA): Replace the active hydrogen on the amine with a trimethylsilyl (TMS) group.[13][14]
Chloroformates (e.g., Isobutyl Chloroformate): React with amines to form stable and volatile carbamates.[15]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS represents a significant advancement in liquid chromatography, offering substantial improvements in speed, resolution, and sensitivity over traditional HPLC.[16][17]
Strengths:
Enhanced Resolution and Speed: The use of sub-2 µm particles in UPLC columns allows for much faster separations without sacrificing resolution.[17]
Superior Sensitivity and Selectivity: Tandem mass spectrometry (MS/MS) provides exceptional sensitivity and selectivity, enabling the detection and quantification of trace-level impurities and degradants.[16][18]
Structural Elucidation: MS/MS capabilities are invaluable for the structural characterization of unknown degradation products.
Challenges:
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, affecting accuracy.
Higher Cost and Complexity: The instrumentation is more expensive and requires a higher level of operator expertise compared to HPLC-UV.
Method Selection Logic
The choice between these techniques depends on the specific requirements of the stability study, including the need for sensitivity, the complexity of the degradation profile, and available instrumentation.
Caption: Decision logic for selecting an analytical method.
Experimental Protocols and Method Validation
This section provides detailed, step-by-step methodologies for conducting forced degradation studies and validating a stability-indicating method, with a focus on HPLC as a primary technique, and considerations for GC-MS and UPLC-MS/MS.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the specificity of a stability-indicating method by intentionally degrading the API under more severe conditions than those used in accelerated stability testing.[1][2][19] The goal is to generate potential degradation products to ensure they can be separated from the parent compound.[20][21]
Experimental Workflow for Forced Degradation:
Caption: Workflow for forced degradation studies.
Step-by-Step Protocol for Forced Degradation:
Sample Preparation: Prepare stock solutions of 2-Cyclopropyl-1-phenylpropan-2-amine in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
Acid Hydrolysis: Treat the API solution with 0.1 M hydrochloric acid and heat at a controlled temperature (e.g., 60°C) for a specified time. Neutralize the solution before analysis.
Base Hydrolysis: Treat the API solution with 0.1 M sodium hydroxide at room temperature or elevated temperature. Neutralize the solution before analysis.
Oxidative Degradation: Treat the API solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
Thermal Degradation: Expose the solid API to dry heat (e.g., 60°C) for a defined period. Dissolve the sample in a suitable solvent for analysis.
Photostability: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
Analysis: Analyze the stressed samples, along with an unstressed control, using the developed analytical method.
Evaluation: Assess the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the main peak. Evaluate peak purity of the API peak in the stressed samples using a photodiode array (PDA) detector or mass spectrometer.
Method Validation Parameters (as per ICH Q2(R1))
A stability-indicating method must be validated to demonstrate its suitability for its intended purpose.[4][22][23][24] The following parameters should be evaluated:
Validation Parameter
Purpose
Typical Acceptance Criteria
Specificity
To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
The API peak should be free from interference from degradation products and placebo components. Peak purity index should be greater than 0.995.
Linearity
To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample.
Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of the target concentration).
Accuracy
To determine the closeness of the test results obtained by the method to the true value.
Recovery of 98.0% to 102.0% for the API at different concentration levels.
To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Relative Standard Deviation (RSD) ≤ 2.0% for repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).
Limit of Detection (LOD)
The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Typically determined by signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ)
The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Typically determined by signal-to-noise ratio of 10:1, with acceptable precision and accuracy.
Range
The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Justified by the linearity and accuracy studies.
Robustness
A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
No significant change in results when parameters like mobile phase composition, pH, column temperature, and flow rate are slightly varied.
Table 1: Key Method Validation Parameters and Acceptance Criteria
Representative Analytical Protocols
HPLC-UV Method Protocol:
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection Wavelength: Determined from the UV spectrum of the analyte (e.g., 220 nm).
Injection Volume: 10 µL.
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
GC-MS with Derivatization Protocol:
Instrumentation: GC system with a split/splitless injector, capillary column, and a mass selective detector.
Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).
Carrier Gas: Helium at a constant flow.
Injector Temperature: 250°C.
Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 280°C).
MS Conditions: Electron impact (EI) ionization at 70 eV. Scan a suitable mass range or use selected ion monitoring (SIM) for higher sensitivity.
Derivatization (Example with TFAA):
a. Evaporate a known amount of the sample to dryness under a stream of nitrogen.
b. Add 100 µL of ethyl acetate and 50 µL of TFAA.
c. Heat at 60°C for 30 minutes.
d. Evaporate the excess reagent and solvent and reconstitute in a suitable solvent for injection.[12]
UPLC-MS/MS Method Protocol:
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
Mobile Phase: A rapid gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
Flow Rate: 0.4 mL/min.
Column Temperature: 40°C.
MS/MS Conditions: Operate in positive ESI mode. Optimize the precursor ion and product ions for the analyte in Multiple Reaction Monitoring (MRM) mode for quantification.
Data Interpretation and Reporting
A comprehensive stability report should include a summary of the forced degradation studies, with representative chromatograms showing the separation of the API from its degradants. The validation data for all parameters listed in Table 1 should be presented clearly, demonstrating that the method is suitable for its intended use. Any degradation products observed should be reported, and if they exceed the identification threshold defined in ICH Q3A/B, their structures should be elucidated.
Conclusion
The selection and validation of a stability-indicating method for a primary amine like 2-Cyclopropyl-1-phenylpropan-2-amine requires a thorough understanding of the analyte's chemistry and the strengths and limitations of various analytical techniques. While HPLC-UV remains a robust and accessible workhorse, the challenges of peak tailing must be proactively addressed. GC-MS offers excellent separation and identification capabilities but necessitates a carefully optimized derivatization step. For the highest sensitivity and for comprehensive impurity profiling, UPLC-MS/MS is the state-of-the-art choice.
By following the principles of forced degradation and the validation parameters outlined in ICH guidelines, researchers can develop a reliable and scientifically sound method that ensures the quality, safety, and efficacy of the drug substance throughout its lifecycle. This guide serves as a foundational resource to navigate these critical aspects of pharmaceutical development.
References
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Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization | Journal of Agricultural and Food Chemistry - ACS Publications. Available from: [Link]
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LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. Available from: [Link]
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A Comprehensive Guide to the Safe Disposal of 2-Cyclopropyl-1-phenylpropan-2-amine
This document provides a detailed protocol for the safe and compliant disposal of 2-Cyclopropyl-1-phenylpropan-2-amine. As a research chemical, specific safety data sheets (SDS) may not be readily available.
Author: BenchChem Technical Support Team. Date: March 2026
This document provides a detailed protocol for the safe and compliant disposal of 2-Cyclopropyl-1-phenylpropan-2-amine. As a research chemical, specific safety data sheets (SDS) may not be readily available. Therefore, this guidance is predicated on an expert analysis of its chemical structure—a substituted primary amine with a phenyl and a cyclopropyl group—and draws upon established safety protocols for analogous compounds and general hazardous chemical waste management principles. The procedures outlined herein are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations.
Hazard Assessment and Waste Characterization
Due to the absence of a specific Safety Data Sheet (SDS), a conservative approach to hazard assessment is mandatory. The structure of 2-Cyclopropyl-1-phenylpropan-2-amine suggests it should be treated as a hazardous substance. This assessment is based on data from structurally related compounds, such as cyclopropylamine.[1][2][3]
Inferred Hazardous Properties:
Corrosivity: Like many amines, this compound is expected to be corrosive and can cause severe skin and eye burns upon direct contact.[1][2][3]
Toxicity: It should be considered harmful if swallowed, inhaled, or absorbed through the skin.[1][2] Accidental ingestion of similar amines may cause significant harm.[1]
Flammability: The presence of the cyclopropyl and phenyl groups suggests the compound may be flammable, especially if in a solvent. Vapors may form explosive mixtures with air.[1][2][3]
Reactivity: The amine group makes the compound basic. It will react exothermically and potentially violently with acids, acid chlorides, and strong oxidizing agents.
Based on these properties, all waste containing 2-Cyclopropyl-1-phenylpropan-2-amine, including pure compound, solutions, and contaminated materials, must be classified and handled as hazardous waste under the regulations set forth by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[4][5][6]
Personal Protective Equipment (PPE) and Safety Precautions
All personnel handling this chemical waste must be properly trained in hazardous waste management procedures.[7] The following PPE is mandatory to prevent exposure.
PPE Category
Specification
Rationale
Eye/Face Protection
Tightly fitting safety goggles and a face shield (minimum 8-inch).[3]
To protect against splashes of the corrosive liquid, which can cause severe eye damage.[1][2][3]
Hand Protection
Chemically resistant gloves (e.g., nitrile or neoprene). Glove suitability and durability depend on usage.[1]
To prevent skin contact, which can lead to chemical burns and potential systemic absorption.[1][2]
Body Protection
A lab coat is standard. For larger quantities or spill cleanup, a PVC apron or a full protective suit is required.[1]
To protect the body from contact with the corrosive and potentially toxic material. Clothing wet with the material should be removed immediately.[1]
Respiratory Protection
All handling of open containers must occur within a certified chemical fume hood.[2]
To prevent inhalation of harmful vapors.[2] Volatile amine vapors can cause irritation and inflammation.[1]
On-Site Waste Management: Collection and Storage
Proper segregation and containment at the point of generation are critical to preventing accidental reactions and ensuring safe disposal.
Step 1: Waste Container Selection
Choose a Compatible Container: Use a sturdy, leak-proof container made of a material compatible with amines. High-density polyethylene (HDPE) or glass bottles are typically appropriate. Do not use metal containers for corrosive waste.[8][9]
Verify Container Integrity: Ensure the container is in good condition, free from cracks or damage, and has a secure, tightly-sealing cap.[8][9][10]
Reuse with Caution: Empty reagent bottles may be reused for waste collection, but they must be free of incompatible residues.[11]
Step 2: Waste Accumulation and Labeling
Label Immediately: As soon as the first drop of waste is added, the container must be labeled.[4]
Proper Labeling: The label must include the words "HAZARDOUS WASTE" , the full chemical name "2-Cyclopropyl-1-phenylpropan-2-amine" (no abbreviations), the percentage of each chemical constituent if it's a mixture, and the specific hazard warnings (e.g., "Corrosive," "Toxic," "Flammable").[10][11][12]
Keep Containers Closed: The waste container must be kept tightly closed at all times, except when adding waste.[4][10][13] Do not leave a funnel in the container.[10]
Step 3: Segregation and Storage in a Satellite Accumulation Area (SAA)
Designate an SAA: Store the waste container in a designated Satellite Accumulation Area, which is at or near the point of generation and under the control of the laboratory personnel.[10][12]
Segregate Incompatibles: Store the amine waste away from incompatible materials, particularly acids and strong oxidizers, to prevent dangerous reactions.[4][11][13] Segregation can be achieved through physical distance or by using secondary containment.[8]
Use Secondary Containment: All liquid hazardous waste must be stored in secondary containment (such as a chemical-resistant tray or tub) to contain spills and leaks.[4][13]
Adhere to Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.[11][12]
The following diagram illustrates the workflow for on-site waste management.
Caption: On-site waste management workflow.
Formal Disposal Protocol
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never dispose of this chemical down the drain or in the regular trash. [6][13]
Request a Pickup: Once the waste container is nearly full (approximately 90%), schedule a waste pickup with your EHS office.[10][13]
Prepare for Transport: Ensure the container is clean on the outside, properly labeled, and securely sealed.
Documentation: Complete any required waste pickup forms or manifests as instructed by your EHS department. Accurate documentation is a legal requirement.[5]
Transfer Custody: Hand over the waste to the authorized personnel for transport to a Central Accumulation Area (CAA) and final disposal at an approved waste disposal plant.[2][14]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate risks.
Evacuate and Alert: Alert all personnel in the immediate area and evacuate if necessary.[2] Notify your supervisor and EHS office immediately.[13]
Control Ignition Sources: If the material is flammable, remove all sources of ignition from the area.[1][2]
Assess the Spill: Determine the extent of the spill. Do not attempt to clean up a large or unmanageable spill yourself. Wait for trained emergency responders.[10]
Cleanup (for small, manageable spills only):
Ensure you are wearing the appropriate PPE (see Section 2).
Contain the spill using an inert absorbent material like vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels to absorb large amounts of flammable liquids.
Carefully collect the absorbent material and contaminated debris using non-sparking tools.[2]
Place all cleanup materials into a designated hazardous waste container. Label it appropriately, noting that it contains spill cleanup debris for 2-Cyclopropyl-1-phenylpropan-2-amine.
Decontaminate the spill area with a suitable cleaning agent.
The following decision tree outlines the spill response procedure.
Personal protective equipment for handling 2-Cyclopropyl-1-phenylpropan-2-amine
Essential Safety and Handling Guide for 2-Cyclopropyl-1-phenylpropan-2-amine This guide provides essential safety protocols and operational directives for the handling and disposal of 2-Cyclopropyl-1-phenylpropan-2-amine...
Author: BenchChem Technical Support Team. Date: March 2026
Essential Safety and Handling Guide for 2-Cyclopropyl-1-phenylpropan-2-amine
This guide provides essential safety protocols and operational directives for the handling and disposal of 2-Cyclopropyl-1-phenylpropan-2-amine. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence within your laboratory. The information herein is synthesized from established safety data for structurally analogous compounds, providing a robust framework in the absence of a specific Safety Data Sheet (SDS) for this novel compound.
Hazard Assessment and Risk Mitigation
Dermal and Ocular Irritation: Amine compounds can be corrosive or irritating to the skin and eyes.[1][2]
Respiratory Tract Irritation: Inhalation of aerosols or particulates may cause respiratory irritation.[3]
Flammability: While not confirmed, similar small molecules can be flammable liquids or have combustible properties.[1][4][5]
Unknown Pharmacological Effects: As a research chemical, the full toxicological and pharmacological profile is not yet characterized.
Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory. The level of PPE should be determined by the scale and nature of the work being performed.
Personal Protective Equipment (PPE): A Multi-tiered Approach
The selection of PPE is critical to mitigating the risks associated with handling 2-Cyclopropyl-1-phenylpropan-2-amine. The following table outlines the recommended PPE for different operational scenarios, drawing from guidelines for handling hazardous drugs and chemicals.[6][7][8][9]
Exposure Level
Scenario
Required PPE
Minimal
Handling sealed containers, visual inspection.
- Nitrile Gloves (single pair)
Moderate
Weighing, preparing solutions in a ventilated enclosure.
- Nitrile Gloves (double-gloved, with long cuffs) - Chemical-resistant Gown - Face Shield and Safety Goggles - Respiratory Protection (N95 or higher)
Expert Insight: Double-gloving is a critical practice when handling potentially hazardous compounds. It provides a crucial buffer in case of a breach in the outer glove, allowing the user time to safely remove the compromised layer without direct skin contact. The use of powder-free gloves is also recommended to prevent the aerosolization and dispersal of the compound.[7]
Operational Workflow: From Receipt to Disposal
A systematic and well-documented workflow is essential for the safe handling of any research chemical. The following diagram illustrates the key stages and decision points in the lifecycle of 2-Cyclopropyl-1-phenylpropan-2-amine within the laboratory.
Caption: A logical workflow for handling 2-Cyclopropyl-1-phenylpropan-2-amine.
Detailed Procedural Guidance
Ventilation: All manipulations of 2-Cyclopropyl-1-phenylpropan-2-amine should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] The container should be tightly sealed.
Ignition Sources: Keep away from open flames, sparks, and other potential ignition sources.[4][5]
In the event of a spill, the following steps should be taken immediately:
Evacuate: Clear the immediate area of all personnel.
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials.[4]
Collect: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
Caption: A clear, step-by-step spill response plan.
All waste containing 2-Cyclopropyl-1-phenylpropan-2-amine, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
Segregation: Do not mix this waste with other waste streams.
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.
Disposal: Arrange for disposal through a licensed hazardous waste contractor in accordance with local, state, and federal regulations.[4][10][11][12] Incineration is often the preferred method for the destruction of organic compounds.[11]
Emergency Procedures
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][5]
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][5]
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
This guide is intended to provide a framework for the safe handling of 2-Cyclopropyl-1-phenylpropan-2-amine. It is imperative that all laboratory personnel are thoroughly trained on these procedures and have access to all necessary safety equipment. A proactive and informed approach to laboratory safety is paramount when working with novel chemical entities.
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